Product packaging for Methoxy-Tr-NH-PEG7(Cat. No.:)

Methoxy-Tr-NH-PEG7

Cat. No.: B8106560
M. Wt: 597.7 g/mol
InChI Key: LONIPAJJJKAGCC-UHFFFAOYSA-N
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Description

Methoxy-Tr-NH-PEG7 is a useful research compound. Its molecular formula is C34H47NO8 and its molecular weight is 597.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H47NO8 B8106560 Methoxy-Tr-NH-PEG7

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47NO8/c1-37-33-14-12-32(13-15-33)34(30-8-4-2-5-9-30,31-10-6-3-7-11-31)35-16-18-38-20-22-40-24-26-42-28-29-43-27-25-41-23-21-39-19-17-36/h2-15,35-36H,16-29H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONIPAJJJKAGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methoxy-Tr-NH-PEG7: A Technical Guide to Chemical Properties and Stability for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties and stability of linker molecules is paramount for the successful design and implementation of novel therapeutics. This technical guide provides an in-depth analysis of Methoxy-Tr-NH-PEG7, a hetero-bifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs).

This guide details the core chemical characteristics of this compound, explores its stability profile under various conditions, and furnishes detailed experimental protocols for its analysis. A key feature of this document is the inclusion of a workflow diagram illustrating the critical role of this linker in the PROTAC mechanism.

Core Chemical Properties

This compound is a molecule comprised of three key functional components: a methoxy-trityl (MMT) protected amine, a seven-unit polyethylene glycol (PEG) spacer, and a terminal amine. This unique architecture allows for the sequential conjugation of two different ligands, a crucial step in the synthesis of PROTAC molecules.[1]

PropertyValueSource
Molecular Formula C34H47NO8N/A
Molecular Weight 597.74 g/mol N/A
CAS Number 2353409-88-6N/A
Appearance White to off-white solidN/A
Solubility Soluble in dichloromethane, chloroform, and other organic solvents.N/A
Purity Typically >95%N/A

Stability Profile

The stability of this compound is dictated by the individual stabilities of its constituent parts: the acid-labile methoxy-trityl group and the polyethylene glycol chain.

Methoxy-Trityl (MMT) Group: The MMT group is a well-established protecting group for amines and is characterized by its sensitivity to acidic conditions. The methoxy substituent on one of the phenyl rings increases the lability of the trityl group compared to the unsubstituted trityl group, allowing for its removal under milder acidic conditions.[2] Complete cleavage of the MMT group can be achieved using dilute solutions of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM).[2][3] For instance, 1% TFA in DCM is often sufficient to deprotect the amine within 30 minutes.[2]

Polyethylene Glycol (PEG) Chain: The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. While the ether backbone of PEG is generally stable to hydrolysis, it is susceptible to oxidative degradation. Factors that can accelerate the degradation of PEG chains include exposure to elevated temperatures, light, and the presence of oxygen and transition metal ions. Degradation products can include smaller PEG fragments, aldehydes, and carboxylates. For long-term storage, it is recommended to keep this compound in a cool, dark, and inert atmosphere.

Experimental Protocols

1. Stability Assessment of this compound under Acidic Conditions

This protocol outlines a general method to evaluate the kinetics of MMT group cleavage.

  • Materials: this compound, Dichloromethane (DCM), Trifluoroacetic acid (TFA), High-Performance Liquid Chromatography (HPLC) system with a UV detector, Mass Spectrometer (MS).

  • Procedure:

    • Prepare a stock solution of this compound in DCM at a known concentration (e.g., 1 mg/mL).

    • Prepare a deprotection solution of 1% TFA in DCM.

    • At time zero, mix the this compound solution with the deprotection solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., a dilute solution of N,N-diisopropylethylamine in DCM).

    • Analyze the samples by HPLC-UV to monitor the disappearance of the starting material and the appearance of the deprotected product.

    • Confirm the identity of the starting material and the product by LC-MS.

    • Plot the concentration of this compound as a function of time to determine the rate of degradation.

2. Evaluation of Oxidative Stability

This protocol provides a framework for assessing the stability of the PEG chain towards oxidation.

  • Materials: this compound, Phosphate-buffered saline (PBS), Hydrogen peroxide (H2O2), HPLC system with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

  • Procedure:

    • Prepare a solution of this compound in PBS.

    • Add a controlled amount of an oxidizing agent, such as hydrogen peroxide, to initiate degradation.

    • Incubate the solution at a controlled temperature (e.g., 37 °C).

    • At specified time intervals, take samples and analyze them using an analytical technique capable of detecting PEG and its degradation products, such as HPLC-CAD or LC-MS.

    • Monitor for changes in the main peak corresponding to this compound and the emergence of new peaks that may correspond to degradation products.

3. Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy can be employed to confirm the structure of the linker and its degradation products.

  • Procedure:

    • Dissolve a sample of this compound or its degradation products in a suitable deuterated solvent.

    • Acquire 1H and 13C NMR spectra.

    • Analyze the spectra to confirm the presence of characteristic peaks for the MMT group, the PEG chain, and the terminal amine. Degradation can be observed by the disappearance of signals from the parent molecule and the appearance of new signals corresponding to the degradation products.

Visualization of PROTAC Mechanism

The following diagram illustrates the role of a linker, such as this compound, in the formation of a ternary complex and the subsequent ubiquitination and degradation of a target protein of interest (POI).

Figure 1. Workflow of PROTAC-mediated protein degradation.

References

Methoxy-Tr-NH-PEG7 in Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the anticipated mechanism of action of Methoxy-Tr-NH-PEG7 as a linker in Proteolysis Targeting Chimeras (PROTACs). As of the latest literature review, specific peer-reviewed studies detailing the synthesis and biological evaluation of PROTACs utilizing this exact linker are not publicly available. Therefore, the quantitative data and experimental protocols presented herein are representative examples derived from studies on PROTACs employing similar polyethylene glycol (PEG) linkers. These examples are intended to be illustrative and to provide a framework for the design and evaluation of PROTACs incorporating this compound.

Introduction to this compound and its Role in Targeted Protein Degradation

This compound is a heterobifunctional linker designed for the synthesis of PROTACs. PROTACs are novel therapeutic modalities that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase. This compound is a PEG-based linker, a class of linkers widely used in PROTAC design. PEG linkers are known to enhance the aqueous solubility of PROTACs and provide flexibility, which can be crucial for the productive formation of the ternary complex.[1][2] The methoxytrityl (Methoxy-Tr) group on this linker serves as a protecting group for the amine, which can be deprotected for subsequent conjugation to either the POI ligand or the E3 ligase ligand during PROTAC synthesis. The PEG7 portion of the linker provides a specific length and degree of flexibility.

Core Mechanism of Action

The fundamental role of this compound is to act as a scaffold that brings a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

The general mechanism of action for a PROTAC synthesized with a this compound linker can be broken down into the following key steps:

  • Cellular Entry: The PROTAC, incorporating the this compound linker, enters the cell. The physicochemical properties imparted by the PEG linker can influence its passive diffusion across the cell membrane.[3][4]

  • Ternary Complex Formation: Inside the cell, the PROTAC simultaneously binds to the target protein (via its POI ligand) and an E3 ubiquitin ligase (via its E3 ligase ligand). The this compound linker spans the distance between the two proteins, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase). The length and flexibility of the PEG7 linker are critical for achieving a productive orientation of the POI and E3 ligase within this complex.

  • Ubiquitination of the Target Protein: The formation of the ternary complex brings the target protein into the vicinity of the E3 ligase's catalytic machinery. This proximity allows for the efficient transfer of ubiquitin molecules from a charged E2 enzyme to accessible lysine residues on the surface of the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.

  • Catalytic Cycle: The PROTAC is then released and can bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.

Quantitative Data on PROTACs with PEG Linkers

While specific data for PROTACs using this compound is unavailable, the following tables summarize representative quantitative data from studies on PROTACs with PEG linkers of varying lengths. This data illustrates the impact of linker composition and length on degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTACE3 Ligase LigandTarget LigandLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC AVHL LigandJQ10 PEG units>5000<10[5]
PROTAC BVHL LigandJQ11 PEG unit25060
PROTAC CVHL LigandJQ12 PEG units5085
PROTAC DVHL LigandJQ13 PEG units20>95
PROTAC EVHL LigandJQ14 PEG units10070

Table 2: Comparison of Linker Types for BTK Degradation

PROTACE3 Ligase LigandTarget LigandLinker CompositionDC50 (nM)Dmax (%)Reference
RC-1PomalidomideIbrutinibPEG38.9>90
RC-2PomalidomideIbrutinibPEG46.3>90
RC-3PomalidomideIbrutinibPEG54.8>95
NC-1PomalidomideIbrutinibAlkyl Chain15.2>85

Experimental Protocols

The following are detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs, which would be applicable to a PROTAC synthesized using this compound.

General Synthesis of a PROTAC using a PEG Linker

This protocol outlines a general two-step approach for synthesizing a PROTAC using an amine-functionalized PEG linker.

Materials:

  • Target protein ligand with a carboxylic acid functional group (Ligand-COOH)

  • E3 ligase ligand with a carboxylic acid functional group (E3-Ligand-COOH)

  • This compound-OH (or a similar amine-protected PEG linker with a terminal hydroxyl group)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dess-Martin periodinane (DMP)

  • Sodium borohydride (NaBH4)

  • Anhydrous DMF (N,N-Dimethylformamide) and DCM (Dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Synthesis of Linker-E3 Ligand Conjugate: a. Activate the carboxylic acid of the E3 ligase ligand (E3-Ligand-COOH) with HATU and DIPEA in anhydrous DMF. b. Add this compound-OH to the activated E3 ligase ligand solution. c. Stir the reaction at room temperature until completion, monitored by LC-MS. d. Purify the this compound-E3-Ligand conjugate by flash chromatography or preparative HPLC.

  • Deprotection of the Amine: a. Dissolve the purified conjugate in DCM. b. Add TFA to the solution and stir at room temperature to remove the Methoxy-Tr protecting group. c. Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Oxidation of the Terminal Alcohol: a. Dissolve the deprotected intermediate in anhydrous DCM. b. Add Dess-Martin periodinane and stir at room temperature to oxidize the terminal alcohol to an aldehyde. c. Monitor the reaction by TLC or LC-MS. Quench the reaction with a saturated solution of sodium thiosulfate. d. Extract the product with DCM and purify by flash chromatography.

  • Reductive Amination to Form the Final PROTAC: a. Dissolve the aldehyde intermediate and the target protein ligand with an amine functional group (Ligand-NH2) in anhydrous DCM. b. Add sodium triacetoxyborohydride and stir at room temperature. c. Monitor the reaction by LC-MS. Upon completion, quench the reaction with saturated sodium bicarbonate solution. d. Extract the final PROTAC with DCM and purify by preparative HPLC.

Western Blotting for Protein Degradation

This is a standard method to quantify the degradation of the target protein following PROTAC treatment.

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. e. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC (this compound Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J Logical_Relationships Linker This compound Linker Properties Solubility Increased Solubility Linker->Solubility Permeability Modulated Permeability Linker->Permeability Ternary_Complex Ternary Complex Stability & Geometry Linker->Ternary_Complex Degradation Protein Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation

References

The Crucial Role of PEG Linkers in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve this targeted protein knockdown. A critical component in the design and efficacy of a PROTAC is the linker, a chemical scaffold that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their favorable physicochemical properties. This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC development, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

The Multifaceted Role of the Linker in PROTAC Function

The linker in a PROTAC molecule is far more than a simple spacer; it plays a pivotal role in determining the overall efficacy and drug-like properties of the molecule.[1][2] The length, composition, flexibility, and attachment points of the linker can all significantly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4] This ternary complex formation is an essential prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3]

An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is excessively long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.

Physicochemical Properties of PEG Linkers

PEG linkers are composed of repeating ethylene glycol units, which impart several advantageous properties to PROTACs:

  • Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, which can enhance the solubility and bioavailability of the often large and hydrophobic PROTAC molecules.

  • Biocompatibility: PEG is widely recognized for its non-immunogenic properties, reducing the risk of adverse immune responses.

  • Tunable Length: The length of the PEG chain can be precisely controlled during synthesis, allowing for the systematic optimization of the linker length for a given target and E3 ligase pair.

  • Flexibility: The inherent flexibility of PEG linkers can allow the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.

However, it is also important to consider potential drawbacks, such as reduced metabolic stability in vivo and potentially higher synthesis costs compared to simpler alkyl-based linkers.

Impact of PEG Linker Length on PROTAC Efficacy: Quantitative Insights

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not a universal parameter and is highly dependent on the specific biological system being targeted.

Case Study: Targeting Bruton's Tyrosine Kinase (BTK)

In the development of BTK degraders, PROTACs with longer PEG linkers (≥ 4 PEG units) were found to be more potent than those with shorter linkers. It was hypothesized that shorter linkers caused steric repulsion, which impaired the formation of a stable ternary complex.

PROTAC Linker CompositionTarget ProteinE3 LigasePotencyReference
< 4 PEG unitsBTKCRBNImpaired
≥ 4 PEG unitsBTKCRBNPotent
Case Study: Targeting KRAS G12C

A screen of PROTACs with varying linker lengths for the degradation of oncogenic KRAS G12C revealed that shorter linkers (around 6 atoms) were most effective for MRTX849-based, VHL-recruiting PROTACs. The most potent degrader, LC-2, induced robust degradation of endogenous KRAS G12C.

PROTACTargetE3 LigaseDC50 (µM) in NCI-H2030 cellsDmax in NCI-H2030 cellsReference
LC-2KRAS G12CVHL0.59 ± 0.20~80%
Cell LineKRAS G12C StatusDC50 (µM) of LC-2Dmax of LC-2Reference
NCI-H2030Homozygous0.59 ± 0.20~80%
SW1573Heterozygous0.25 ± 0.05~90%
MIA PaCa-2Heterozygous0.76 ± 0.15~75%
NCI-H358Heterozygous0.44 ± 0.08~85%
NCI-H1355Heterozygous0.52 ± 0.12~80%
Case Study: Targeting Tank-Binding Kinase 1 (TBK1)

For TBK1-targeting PROTACs, a minimum linker length was required for degradation to be observed. PROTACs with linkers shorter than 12 atoms showed no activity, while those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency.

Linker TypeLinker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12TBK1VHLInactiveN/A
Alkyl/Ether21TBK1VHL396
Alkyl/Ether29TBK1VHL29276

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the development process of PROTACs, it is essential to visualize the key biological pathways and experimental workflows.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cytoplasm Cytoplasm PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP Ub_E1 Ub-E1 E1->Ub_E1 E2 E2 Conjugating Enzyme Ub_E2 Ub-E2 E2->Ub_E2 Ub_E1->E2 Ub_E2->TernaryComplex Ub Transfer Proteasome 26S Proteasome PolyUbTarget->Proteasome Proteasome->PROTAC Recycled Proteasome->Ub Recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Development_Workflow PROTAC Development and Evaluation Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation TargetSelection Target & E3 Ligase Selection LigandDesign Ligand Design/ Selection TargetSelection->LigandDesign LinkerDesign PEG Linker Design & Synthesis LigandDesign->LinkerDesign PROTACSynthesis PROTAC Synthesis LinkerDesign->PROTACSynthesis TernaryComplexAssay Ternary Complex Formation Assays (SPR, ITC, FRET) PROTACSynthesis->TernaryComplexAssay CellPermeability Cell Permeability Assays (PAMPA, Caco-2) TernaryComplexAssay->CellPermeability DegradationAssay Protein Degradation Assay (Western Blot, HiBiT) CellPermeability->DegradationAssay DC50_Dmax DC50 & Dmax Determination DegradationAssay->DC50_Dmax PK_Studies Pharmacokinetic (PK) Studies (LC-MS/MS) DC50_Dmax->PK_Studies PD_Studies Pharmacodynamic (PD) Studies PK_Studies->PD_Studies EfficacyModels In Vivo Efficacy (Xenograft Models) PD_Studies->EfficacyModels Toxicology Toxicology Studies EfficacyModels->Toxicology

Caption: PROTAC development and evaluation workflow.

Detailed Experimental Protocols

The successful development of a PROTAC requires rigorous experimental evaluation. The following are detailed methodologies for key experiments in the PROTAC development pipeline.

Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG Linker

This protocol describes a common method for synthesizing a PROTAC by forming amide bonds between the target-binding ligand, the PEG linker, and the E3 ligase ligand.

Step 1: Coupling of the first component with an amine-functionalized PEG linker

  • Reagents and Materials:

    • Carboxylic acid-functionalized component (target ligand or E3 ligase ligand) (1.0 eq)

    • Amine-PEGn-Boc (1.1 eq)

    • HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve the carboxylic acid-functionalized component in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add the Amine-PEGn-Boc to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product by flash column chromatography.

Step 2: Deprotection of the Boc group

  • Reagents and Materials:

    • Component-PEGn-Boc from Step 1

    • DCM (Dichloromethane)

    • TFA (Trifluoroacetic acid)

  • Procedure:

    • Dissolve the Component-PEGn-Boc in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used in the next step without further purification.

Step 3: Coupling of the second component to the deprotected PEG linker

  • Reagents and Materials:

    • Component-PEGn-NH2 from Step 2

    • Carboxylic acid-functionalized second component (1.0 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Follow a similar procedure to Step 1 to couple the second carboxylic acid-functionalized component to the deprotected amine of the PEG linker.

    • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an ECL substrate.

    • Image the blot using a chemiluminescence detector.

    • Quantify the band intensities to determine the extent of protein degradation. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation.

  • Immobilization of E3 Ligase:

    • Immobilize a purified, tagged (e.g., His-tagged) E3 ligase onto a suitable SPR sensor chip (e.g., NTA chip).

  • Binary Interaction Analysis:

    • To measure the binding of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized ligase surface and measure the binding response.

    • To measure the binding of the PROTAC to the target protein, a similar experiment can be performed by immobilizing the target protein.

  • Ternary Complex Analysis:

    • To measure the formation of the ternary complex, inject a constant, near-saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and affinity (KD) for both binary and ternary interactions.

    • Calculate the cooperativity (α) of ternary complex formation by comparing the affinity of the PROTAC for one protein in the absence and presence of the other protein. An α value greater than 1 indicates positive cooperativity.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.

  • Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.

  • Procedure:

    • Prepare a donor plate containing the PROTACs dissolved in a suitable buffer.

    • Prepare an acceptor plate containing buffer.

    • Coat the filter of a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

    • Place the filter plate on top of the acceptor plate and add the PROTAC solutions to the donor wells.

    • Incubate the plate assembly for a defined period (e.g., 4-16 hours).

    • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) based on the rate of diffusion.

Conclusion

The linker is a critical and multifaceted component of a PROTAC molecule, with PEG linkers offering a versatile and effective scaffold for PROTAC design. The optimization of the PEG linker length is a cornerstone of successful PROTAC development, as it directly influences ternary complex formation and, consequently, the degradation efficacy of the target protein. The systematic evaluation of a range of linker lengths for each new target protein and E3 ligase combination is essential. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

References

Methoxy-Tr-NH-PEG7 for Novel PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Methoxy-Tr-NH-PEG7 as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required for the successful design and execution of novel PROTAC-based therapeutic strategies.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a revolutionary therapeutic modality. They function by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[4]

Polyethylene glycol (PEG) chains are among the most common motifs incorporated into PROTAC linker structures due to their synthetic accessibility and ability to modulate properties such as solubility and permeability. This compound, a PEG-based linker with a terminal amine group protected by a methoxytrityl (Mmt) group, offers a versatile building block for the modular synthesis of PROTACs.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a commercially available, high-purity PEG-based linker specifically designed for the synthesis of PROTACs. Its structure features a seven-unit polyethylene glycol chain, which imparts hydrophilicity and can improve the solubility and pharmacokinetic properties of the resulting PROTAC. The terminal primary amine, protected by the acid-labile Methoxytrityl (Mmt) group, allows for straightforward and chemoselective conjugation to a warhead or E3 ligase ligand.

Key Advantages of this compound:

  • Modulation of Physicochemical Properties: The PEG7 chain enhances the hydrophilicity of the PROTAC molecule, which can improve aqueous solubility and potentially lead to better oral absorption.

  • Controlled Synthesis: The Mmt protecting group provides a stable amine protection that can be selectively removed under mild acidic conditions, enabling a controlled and stepwise synthesis strategy.

  • Optimal Length: The length of the PEG7 linker can be optimal for inducing the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a crucial factor for efficient protein degradation.

  • Synthetic Accessibility: As a readily available building block, it facilitates the rapid and facile assembly of PROTAC libraries for structure-activity relationship (SAR) studies.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters used for this evaluation are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific quantitative data for PROTACs synthesized using this compound is not extensively available in the public domain, the following tables provide a representative summary of the types of data that are critical for evaluating PROTAC performance. This data is compiled from various studies on PROTACs utilizing PEG linkers and serves to illustrate the expected performance metrics.

Table 1: Representative Degradation Efficacy of PEG-Linked PROTACs

PROTAC IDTarget ProteinE3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)
PROTAC-A BRD4PomalidomidePEG-basedHeLa25>95
PROTAC-B BTKVHL LigandPEG-basedRamos15>90
PROTAC-C ERαThalidomidePEG-basedMCF750>85
PROTAC-D ARVHL LigandPEG-basedLNCaP30>90

This table presents illustrative data from various sources to demonstrate the typical range of DC50 and Dmax values observed for potent PROTACs with PEG linkers.

Table 2: Representative Pharmacokinetic Properties of PEG-Linked PROTACs

PROTAC IDDosing RouteCmax (ng/mL)Tmax (h)Half-life (t1/2) (h)Bioavailability (%)
PROTAC-X Intravenous15000.54.2N/A
PROTAC-X Oral3502.04.523
PROTAC-Y Intraperitoneal8501.06.8N/A

This table provides representative pharmacokinetic data for PROTACs with PEG linkers to illustrate the parameters typically evaluated. The inclusion of a PEG linker can positively influence these properties.

Experimental Protocols for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically involves a modular approach, where the warhead, linker, and E3 ligase ligand are coupled sequentially. The following are detailed, step-by-step protocols for key reactions.

Amide Bond Formation: Coupling of a Carboxylic Acid-Functionalized Warhead to this compound

This protocol describes the coupling of a warhead containing a carboxylic acid functional group to the deprotected amine of the this compound linker.

Step 1: Deprotection of this compound

  • Dissolve this compound (1.0 eq) in a solution of 2% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine-PEG7 linker (as a TFA salt) is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected amine-PEG7 linker (from Step 1, 1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the warhead-PEG7-NH2 conjugate.

Final Coupling to an E3 Ligase Ligand

The purified warhead-PEG7-NH2 conjugate can then be coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide, pomalidomide, or VHL ligand) using the amide coupling protocol described in Step 2 above.

Visualizations of Key Pathways and Workflows

Understanding the underlying biological pathways and experimental workflows is crucial for the rational design of PROTACs. The following diagrams, generated using Graphviz (DOT language), illustrate these concepts.

PROTAC_Mechanism_of_Action cluster_Cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action.

PROTAC_Synthesis_Workflow cluster_Synthesis Modular PROTAC Synthesis Warhead_COOH Warhead-COOH Warhead_Linker Warhead-PEG7-NH2 Warhead_COOH->Warhead_Linker 2. Amide Coupling (HATU, DIPEA) Methoxy_Tr_NH_PEG7 This compound Deprotected_Linker H2N-PEG7-Linker Methoxy_Tr_NH_PEG7->Deprotected_Linker 1. Deprotection (TFA/DCM) Deprotected_Linker->Warhead_Linker Final_PROTAC Final PROTAC Warhead_Linker->Final_PROTAC 3. Amide Coupling (HATU, DIPEA) E3_Ligase_COOH E3 Ligase Ligand-COOH E3_Ligase_COOH->Final_PROTAC

Caption: Experimental Workflow for PROTAC Synthesis.

Ubiquitin_Proteasome_System cluster_UPS Ubiquitin-Proteasome System (UPS) Ub Ubiquitin (Ub) E1 E1 (Ub-Activating Enzyme) Ub->E1 ATP-dependent Activation E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ub Ligase) E2->E3 E2-Ub Complex Formation Poly_Ub_Target Poly-ubiquitinated Target E3->Poly_Ub_Target Poly-ubiquitination Target_Protein Target Protein Target_Protein->E3 Substrate Recognition Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The Ubiquitin-Proteasome System Pathway.

Conclusion

This compound is a valuable and versatile linker for the synthesis of novel PROTACs. Its inherent properties, including the ability to enhance solubility and provide a handle for controlled, modular synthesis, make it an attractive choice for researchers in the field of targeted protein degradation. The detailed protocols and conceptual diagrams provided in this guide are intended to serve as a practical resource for the design, synthesis, and evaluation of new PROTAC-based therapeutics. While the full potential of PROTACs is still being explored, the strategic use of well-defined linkers like this compound will undoubtedly play a pivotal role in advancing this exciting area of drug discovery.

References

An In-depth Technical Guide to Bifunctional Degraders Featuring Methoxy-Tr-NH-PEG7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bifunctional Degraders

Bifunctional degraders, most notably represented by Proteolysis Targeting Chimeras (PROTACs), are a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell.[1][2] Unlike traditional inhibitors that merely block a protein's function, these molecules harness the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to achieve targeted protein degradation.[1][3]

A PROTAC molecule is a heterobifunctional chimera composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[4] This tripartite structure enables the PROTAC to act as a molecular bridge, inducing the formation of a ternary complex between the POI and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target proteins.

The Role of the Linker: Introducing Methoxy-Tr-NH-PEG7

The linker is a critical component of a bifunctional degrader, significantly influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex. The length, composition, and attachment points of the linker can dramatically impact the efficacy and selectivity of the degrader.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to improve solubility and pharmacokinetic properties. This compound is a specific, commercially available PEG-based linker used in the synthesis of PROTACs. It features a methoxy-trityl protected amine on one end and a terminal amine on the other, connected by a 7-unit PEG chain. The methoxy-trityl group provides a stable protecting group for the amine, which can be selectively removed during the synthesis of the final bifunctional degrader. The PEG7 chain offers a balance of flexibility and defined length to facilitate the productive formation of the ternary complex.

While specific quantitative data for bifunctional degraders incorporating the this compound linker is not extensively available in public literature, this guide will provide a framework of the key concepts, experimental protocols, and data analysis relevant to the development of such molecules, based on established principles for PEG-based PROTACs.

Mechanism of Action: A Step-by-Step Breakdown

The mechanism of action for a bifunctional degrader utilizing a this compound linker follows a well-established pathway for PROTACs:

  • Cellular Entry: The bifunctional degrader must first cross the cell membrane to reach its intracellular targets. The physicochemical properties imparted by the linker, such as hydrophilicity and size, play a crucial role in this step.

  • Binary Complex Formation: Once inside the cell, the degrader can bind to either the protein of interest (POI) or the E3 ligase, forming a binary complex.

  • Ternary Complex Formation: The binary complex then recruits the other protein partner to form a key ternary complex (POI-Degrader-E3 Ligase). The flexibility and length of the PEG7 linker are critical for allowing the two proteins to come together in a productive orientation.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.

  • Catalytic Cycle: The bifunctional degrader is released and can then bind to another POI and E3 ligase, initiating another round of degradation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway of a bifunctional degrader and a typical experimental workflow for its characterization.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Bifunctional Degrader (with this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI - Degrader - E3 Ligase PROTAC->Ternary Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation POI->Ternary E3->Ternary Ub Ubiquitin Ub->POI Poly-ubiquitination Amino Acids Amino Acids Proteasome->Amino Acids Degrades to Ternary->Ub Ubiquitin Transfer

Caption: Mechanism of action for a bifunctional degrader.

Experimental_Workflow Experimental Workflow for Bifunctional Degrader Characterization Synthesis Synthesis of Bifunctional Degrader (incorporating this compound) Biophysical Biophysical Assays (Ternary Complex Formation) Synthesis->Biophysical Cellular_Degradation Cell-Based Degradation Assays Biophysical->Cellular_Degradation Permeability Cellular Permeability Assays Cellular_Degradation->Permeability PK_PD Pharmacokinetic/ Pharmacodynamic Studies Permeability->PK_PD Data_Analysis Data Analysis & Optimization PK_PD->Data_Analysis Data_Analysis->Synthesis Iterative Optimization

Caption: A typical experimental workflow for characterization.

Data Presentation: Representative Quantitative Data

The following tables summarize the types of quantitative data that are critical for evaluating a novel bifunctional degrader. The values presented are hypothetical and representative for a potent PEG-based PROTAC.

Table 1: In Vitro Degradation Profile

ParameterDescriptionRepresentative Value
DC50 The concentration of the degrader that induces 50% degradation of the target protein.10 nM
Dmax The maximum percentage of protein degradation achieved.>95%
t1/2 of Degradation The time required to achieve 50% of the maximal degradation.2 hours

Table 2: Ternary Complex Formation and Binding Affinities

ParameterDescriptionRepresentative Value
KD (to POI) Binding affinity of the degrader to the Protein of Interest.50 nM
KD (to E3 Ligase) Binding affinity of the degrader to the E3 Ligase.100 nM
α (Cooperativity) A measure of the cooperativity in forming the ternary complex (α > 1 is positive cooperativity).5
KD, ternary Dissociation constant of the ternary complex.2 nM

Table 3: Cellular and Pharmacokinetic Properties

ParameterDescriptionRepresentative Value
Papp (Caco-2) Apparent permeability coefficient in a Caco-2 cell monolayer assay.1.5 x 10-6 cm/s
Cellular DC50 The concentration for 50% degradation in a cellular context.25 nM
In Vivo Half-life (t1/2) The time it takes for the concentration of the degrader in the body to be reduced by half.8 hours
Oral Bioavailability (%) The fraction of the administered dose that reaches systemic circulation.30%

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of bifunctional degraders. Below are generalized protocols for key experiments.

Protocol 1: Synthesis of a Bifunctional Degrader with this compound

This protocol outlines a general synthetic route. Specific reaction conditions will vary depending on the POI and E3 ligase ligands.

  • Deprotection of this compound-NH-Boc: If starting with a Boc-protected version of the linker, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

  • Coupling to the First Ligand: The exposed amine of the PEG linker is coupled to the carboxylic acid of either the POI ligand or the E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) in an appropriate solvent like DMF.

  • Purification: The resulting intermediate is purified by reverse-phase HPLC.

  • Deprotection of the Methoxy-Trityl Group: The methoxy-trityl group is removed under mild acidic conditions (e.g., dilute formic acid or dichloroacetic acid in dichloromethane) to reveal the second amine.

  • Coupling to the Second Ligand: The newly exposed amine is then coupled to the carboxylic acid of the second ligand using the same peptide coupling conditions as in step 2.

  • Final Purification: The final bifunctional degrader is purified by reverse-phase HPLC and its identity is confirmed by mass spectrometry and NMR.

Protocol 2: Western Blot for Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the bifunctional degrader for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein lysates and resolve them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the POI overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
  • Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.

  • Binary Binding (Degrader to E3): Inject a series of concentrations of the bifunctional degrader over the sensor surface to determine the binding affinity (KD) to the E3 ligase.

  • Ternary Complex Formation: Co-inject a constant, saturating concentration of the bifunctional degrader with a series of concentrations of the POI over the E3 ligase-bound surface. The increase in response compared to the degrader alone indicates ternary complex formation.

  • Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for the ternary complex.

Protocol 4: Cellular Permeability Assay (PAMPA)
  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: The bifunctional degrader is added to the donor wells of the filter plate. The acceptor wells are filled with buffer.

  • Incubation: The filter plate is placed into the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours) to allow for passive diffusion.

  • Quantification: The concentration of the degrader in both the donor and acceptor wells is quantified by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of compound appearance in the acceptor well.

Conclusion

Bifunctional degraders represent a powerful and promising therapeutic strategy. The this compound linker provides a versatile building block for the construction of these complex molecules, offering the potential for favorable solubility and pharmacokinetic profiles. While the rational design of bifunctional degraders is a multifaceted process, a systematic approach involving iterative cycles of design, synthesis, and characterization using the assays outlined in this guide will be essential for the development of potent and selective protein degraders for therapeutic applications. The continued exploration of novel linkers, including modifications of the PEG backbone, will undoubtedly lead to the next generation of highly effective targeted protein degradation therapies.

References

Methoxy-Tr-NH-PEG7 in Targeted Therapeutics: A Technical Guide to PROTAC Design and Application

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide illustrates the application of PEG-based linkers in targeted therapeutics, specifically within the framework of Proteolysis Targeting Chimeras (PROTACs). While the focus is on the functional role of linkers like Methoxy-Tr-NH-PEG7, a specific, publicly documented therapeutic agent utilizing this exact linker could not be identified in a comprehensive literature search. Therefore, this guide will use a representative example of a well-characterized PROTAC with a similar polyethylene glycol (PEG) linker to demonstrate the core principles, experimental methodologies, and data analysis relevant to the field.

Introduction to this compound and its Role in Targeted Therapeutics

This compound is a heterobifunctional linker molecule integral to the synthesis of targeted therapeutics, particularly in the rapidly advancing field of PROTACs. Structurally, it comprises a methoxy-terminated polyethylene glycol (PEG) chain of seven ethylene glycol units, with a trityl-protected amine at the other terminus. The trityl (Tr) group is a bulky protecting group that can be selectively removed under acidic conditions to reveal a primary amine, which is then available for conjugation.

The primary application of this compound is as a flexible linker in the construction of PROTACs. PROTACs are chimeric molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker's role is critical, as its length, flexibility, and chemical composition can significantly influence the PROTAC's efficacy by affecting its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[3][4][5] The PEG component of this compound enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC.

The PROTAC Concept: A Revolution in Targeted Therapy

Traditional targeted therapies often rely on inhibiting the function of a pathogenic protein. In contrast, PROTACs mediate the degradation of the target protein, offering several potential advantages:

  • Event-driven, not occupancy-driven: PROTACs act catalytically, meaning a single PROTAC molecule can mediate the degradation of multiple target protein molecules.

  • Targeting the "undruggable" proteome: PROTACs can target proteins that lack a functional active site for inhibition, such as scaffolding proteins and transcription factors.

  • Overcoming drug resistance: By degrading the target protein, PROTACs can be effective even when mutations arise that confer resistance to traditional inhibitors.

The general mechanism of action for a PROTAC is a cyclical process that leverages the ubiquitin-proteasome system (UPS).

Case Study: A Representative BRD4-Targeting PROTAC with a PEG Linker

To illustrate the application of a this compound-like linker, we will consider a hypothetical BRD4-targeting PROTAC. Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-validated cancer target.

Components of the Representative PROTAC
  • Target Ligand: A small molecule inhibitor of BRD4 (e.g., a derivative of JQ1).

  • E3 Ligase Ligand: A ligand for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligase (e.g., a derivative of pomalidomide).

  • Linker: A flexible PEG linker, analogous to the deprotected form of this compound.

Quantitative Data Summary

The following tables summarize the kind of quantitative data that would be generated during the preclinical evaluation of such a PROTAC. The values presented are illustrative and based on typical data for effective PROTACs.

Table 1: In Vitro Degradation Profile

ParameterValueDescription
DC50 10 nMConcentration of the PROTAC required to degrade 50% of the target protein in a specific cell line after a defined time.
Dmax >95%The maximum percentage of target protein degradation achieved at saturating concentrations of the PROTAC.
t1/2 of Degradation 2 hoursThe time required to achieve 50% of the maximal protein degradation at a given PROTAC concentration.

Table 2: Cellular and Biophysical Properties

ParameterValueDescription
Cellular Permeability (Papp) 5 x 10-6 cm/sApparent permeability coefficient, indicating the ability of the PROTAC to cross cell membranes.
Binding Affinity (KD) to BRD4 50 nMDissociation constant for the binding of the PROTAC to the target protein.
Binding Affinity (KD) to E3 Ligase 100 nMDissociation constant for the binding of the PROTAC to the E3 ligase.
Ternary Complex Formation (α) 5Cooperativity factor, indicating the extent to which the binding of one protein enhances the binding of the other to the PROTAC.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of a PROTAC.

Synthesis of the Representative PROTAC

The synthesis of a PROTAC using a linker like this compound typically involves a multi-step process. The following is a generalized protocol for the coupling of the target ligand, linker, and E3 ligase ligand.

Step 1: Deprotection of the Linker

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add a mild acid (e.g., trifluoroacetic acid) to the solution to remove the trityl protecting group.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, neutralize the reaction and purify the resulting methoxy-PEG7-amine.

Step 2: Coupling of the Linker to the Target Ligand

  • Activate the carboxylic acid group on the BRD4 ligand using a coupling agent (e.g., HATU, HOBt).

  • Add the deprotected methoxy-PEG7-amine to the reaction mixture.

  • Add a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the reaction.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting BRD4 ligand-linker conjugate by column chromatography.

Step 3: Coupling of the E3 Ligase Ligand

  • The BRD4 ligand-linker conjugate will have a terminal functional group (e.g., a carboxylic acid or an amine) for coupling to the E3 ligase ligand.

  • Follow a similar coupling procedure as in Step 2 to attach the E3 ligase ligand.

  • Purify the final PROTAC molecule using high-performance liquid chromatography (HPLC).

  • Characterize the final product by NMR and high-resolution mass spectrometry.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

  • Cell Culture and Treatment: Plate cancer cells (e.g., a human breast cancer cell line) in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Cell Viability Assay

This assay determines the effect of the PROTAC on the proliferation of cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo) to each well and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Plot the cell viability against the PROTAC concentration and determine the half-maximal inhibitory concentration (IC50).

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in targeted therapeutics.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., using this compound linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI Target Protein (e.g., BRD4) POI->TernaryComplex Binds E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->TernaryComplex Binds TernaryComplex->PROTAC Recycled PolyUbPOI Polyubiquitinated Target Protein TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbPOI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Linker_Prep Linker Preparation (Deprotection of this compound) Ligand_Linker Target Ligand-Linker Conjugation Linker_Prep->Ligand_Linker Final_PROTAC Final PROTAC Assembly Ligand_Linker->Final_PROTAC Degradation_Assay Protein Degradation Assay (Western Blot) Final_PROTAC->Degradation_Assay Viability_Assay Cell Viability Assay Final_PROTAC->Viability_Assay Binding_Assay Biophysical Binding Assays Final_PROTAC->Binding_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax IC50 Determine IC50 Viability_Assay->IC50 KD Determine Binding Affinities (KD) Binding_Assay->KD

Caption: A typical experimental workflow for the development and characterization of a PROTAC.

Conclusion

This compound represents a valuable chemical tool for the construction of advanced targeted therapeutics. Its application as a flexible linker in PROTACs enables the precise engineering of molecules that can selectively induce the degradation of disease-causing proteins. While a specific therapeutic agent using this exact linker is not yet prominent in the public literature, the principles and methodologies outlined in this guide, using a representative BRD4-targeting PROTAC, provide a comprehensive overview of its potential applications and the experimental framework for its use in drug discovery and development. The continued exploration of linkers with varying lengths and compositions, such as those in the PEG family, will undoubtedly be a key driver of innovation in the field of targeted protein degradation.

References

An In-depth Technical Guide to the Core Principles of Using Methoxy-Tr-NH-PEG7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-Tr-NH-PEG7 is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in the development of targeted therapeutics, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. This guide provides a comprehensive overview of the fundamental principles of this compound, including its chemical properties, and detailed protocols for its application in bioconjugation and PROTAC synthesis.

Core Principles and Chemical Properties

This compound is comprised of three key components: a methoxy-terminal PEG7 chain, a trityl-protected amine, and a seven-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The terminal primary amine, once deprotected, serves as a reactive handle for conjugation to a variety of molecules. The methoxy group at the other end of the PEG chain provides stability and reduces non-specific binding.

The trityl (Tr) protecting group on the primary amine is a critical feature, as it allows for the selective reaction of other functional groups on the molecule to which the linker is being attached, preventing unwanted side reactions involving the amine. This protecting group is stable under basic conditions but can be readily removed under acidic conditions to reveal the reactive primary amine for subsequent conjugation steps.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C34H47NO8N/A
Molecular Weight 597.74 g/mol N/A
Appearance SolidN/A
Purity Typically ≥95%N/A
Solubility Soluble in DMSO, DMF, DCMGeneral knowledge
CAS Number 2353409-88-6N/A

Experimental Protocols

The use of this compound in bioconjugation, particularly for PROTAC synthesis, involves a multi-step process that includes deprotection of the trityl group followed by conjugation to a molecule of interest.

Trityl Group Deprotection

The removal of the trityl protecting group is a prerequisite for exposing the reactive primary amine. This is typically achieved under acidic conditions.

Protocol: Acid-Mediated Trityl Deprotection

  • Dissolution: Dissolve the this compound in a suitable organic solvent such as dichloromethane (DCM).

  • Acidification: Add an excess of an acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent. A common condition is treatment with 95% TFA in water for 20 to 30 minutes at room temperature.[1]

  • Reaction Monitoring: Monitor the progress of the deprotection reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, remove the acid and solvent under reduced pressure. The resulting deprotected Methoxy-NH-PEG7 can then be purified by a suitable method, such as flash chromatography, or used directly in the next step.

Conjugation to a Carboxylic Acid

Once deprotected, the primary amine of the PEG linker can be readily conjugated to a molecule containing a carboxylic acid group using standard amide coupling reagents.

Protocol: Amide Coupling with a Carboxylic Acid

  • Activation of Carboxylic Acid: In a dry, inert atmosphere, dissolve the carboxylic acid-containing molecule (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[2][3]

  • Addition of Deprotected Linker: To the activated carboxylic acid solution, add a solution of the deprotected Methoxy-NH-PEG7 (1-1.2 equivalents) in anhydrous DMF.

  • Reaction: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.[3]

Application in PROTAC Synthesis

This compound is frequently employed as a linker in the modular synthesis of PROTACs. A typical PROTAC consists of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The synthesis often involves the sequential attachment of the linker to the two ligands.

Hypothetical PROTAC Synthesis Workflow

The following is a representative workflow for the synthesis of a PROTAC using this compound, where one ligand contains a carboxylic acid and the other is functionalized for a subsequent coupling reaction after the linker has been attached to the first ligand.

Visualizations

PROTAC_Synthesis_Workflow cluster_deprotection Step 1: Linker Deprotection cluster_conjugation1 Step 2: First Conjugation cluster_conjugation2 Step 3: Second Conjugation linker_protected This compound deprotection Acidic Deprotection (e.g., TFA) linker_protected->deprotection linker_deprotected Methoxy-NH2-PEG7 deprotection->linker_deprotected coupling1 Amide Coupling (HATU, DIPEA) linker_deprotected->coupling1 ligand1 Target Protein Ligand (with -COOH) ligand1->coupling1 intermediate Ligand1-PEG7-NH2-Methoxy coupling1->intermediate coupling2 Coupling Reaction intermediate->coupling2 ligand2 E3 Ligase Ligand (with reactive group) ligand2->coupling2 protac Final PROTAC coupling2->protac

Caption: A generalized workflow for the synthesis of a PROTAC utilizing this compound.

Amide_Coupling_Mechanism reagents R-COOH HATU, DIPEA activated_intermediate Activated Ester reagents:c->activated_intermediate Activation product R-CO-NH-PEG7-OMe activated_intermediate->product Nucleophilic Attack amine H2N-PEG7-OMe amine->product

Caption: A simplified diagram illustrating the amide bond formation between a carboxylic acid and the deprotected amine of the PEG linker.

References

Methoxy-Tr-NH-PEG7: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Methoxy-Tr-NH-PEG7, a hetero-bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). Aimed at researchers, scientists, and professionals in drug development, this document outlines the compound's chemical properties, supplier information, its role in the PROTAC mechanism, and generalized experimental protocols for its application.

Core Compound Information

This compound is a polyethylene glycol (PEG)-based linker that plays a crucial role in the architecture of PROTACs. Its structure is designed to conjugate a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase, thereby initiating the targeted degradation of the POI.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
CAS Number 2353409-88-6[1]
Molecular Formula C₃₄H₄₇NO₈
Molecular Weight 597.74 g/mol [1]
Appearance Solid[1]
Purity Typically ≥95% or ≥98% depending on the supplier[1]
Solubility Soluble in organic solvents such as DMF and DMSO
Storage Recommended storage at 2-8°C or -20°C, sealed and dry[1]
Supplier Information

This compound is commercially available from various chemical suppliers specializing in reagents for biomedical research. The table below lists some of the known suppliers.

SupplierProduct Number (Example)Purity
MedChemExpress HY-141229≥98%
Targetmol TM-T18334≥98%
CymitQuimica TM-T18334Not specified
InvivoChem Not specifiedNot specified
YMILab M935988≥95%

Role in Targeted Protein Degradation: The PROTAC Pathway

PROTACs are innovative therapeutic modalities that leverage the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins. This compound serves as the linker component in a PROTAC molecule, a critical element that dictates the overall efficacy and properties of the degrader.

The mechanism of action for a PROTAC utilizing a linker like this compound can be visualized as a cyclical process, as illustrated in the signaling pathway diagram below.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) POI->PROTAC Binds Poly_Ub_POI Poly-ubiquitinated POI PROTAC->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds E3_Ligase->POI E2_Ub E2-Ubiquitin Complex E2_Ub->E3_Ligase Recruitment Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI

A diagram illustrating the PROTAC mechanism of action.

The trityl (Tr) group on the amine of this compound is a protecting group, which can be removed under acidic conditions to reveal a primary amine. This amine can then be coupled to a carboxylic acid on either the target protein ligand or the E3 ligase ligand. The methoxy end of the PEG chain provides a stable terminus. The PEG7 portion of the linker enhances the solubility and can influence the cell permeability of the final PROTAC molecule. The length of the PEG linker is a critical parameter that needs to be optimized for efficient ternary complex formation between the POI and the E3 ligase.

Experimental Protocols

Deprotection of the Trityl Group

The trityl (Tr) group is an acid-labile protecting group for amines. Its removal is a common first step in the utilization of this compound for PROTAC synthesis.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL per gram of linker).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA dropwise to the solution (typically 10-20% v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected amine-PEG7-methoxy linker. This product is often used in the next step without further purification.

Amide Coupling to a Carboxylic Acid-Containing Ligand

Once deprotected, the primary amine of the PEG linker can be coupled to a carboxylic acid moiety on either the POI ligand or the E3 ligase ligand using standard peptide coupling reagents.

Materials:

  • Deprotected amine-PEG7-methoxy linker

  • Carboxylic acid-functionalized ligand (either for the POI or E3 ligase)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand in anhydrous DMF or DCM.

  • Add the coupling reagent (e.g., 1.2 equivalents of HATU) and the base (e.g., 3 equivalents of DIPEA). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the deprotected amine-PEG7-methoxy linker (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DCM.

  • Add the solution of the amine linker to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the purified conjugate.

The resulting product would be a ligand-PEG7-methoxy conjugate. A similar deprotection and coupling strategy would then be applied to the other end of the PROTAC molecule to complete the synthesis. The specific choice of coupling reagents, solvents, and purification methods may need to be optimized for the specific ligands being used.

Conclusion

This compound is a valuable tool for researchers engaged in the design and synthesis of PROTACs for targeted protein degradation. Its PEG structure offers favorable solubility and pharmacokinetic properties, while the terminal functional groups allow for versatile conjugation to protein-targeting and E3 ligase-recruiting moieties. The provided information and generalized protocols serve as a foundational guide for the application of this linker in the development of novel therapeutics. Researchers should note that the optimization of linker length and composition is often an empirical process critical to achieving potent and selective protein degradation.

References

Methodological & Application

Application Notes and Protocols for Methoxy-Tr-NH-PEG7 in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component of a PROTAC, as its length, flexibility, and physicochemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.

Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules. The Methoxy-Tr-NH-PEG7 linker, featuring a heptaethylene glycol chain, provides a balance of flexibility and defined length. The terminal methoxy-trityl (Mmt) protected amine allows for directional and controlled synthesis of the PROTAC molecule. This application note provides a detailed protocol for the synthesis of this compound and its subsequent incorporation into a PROTAC, along with relevant data and visualizations to guide researchers in the field of targeted protein degradation.

Data Presentation

The selection of an appropriate linker length is crucial for optimal PROTAC activity. The following tables summarize representative data on the effect of PEG linker length on the degradation efficiency of various target proteins.

Target ProteinE3 LigaseLinker Length (PEG units)DC50 (nM)Dmax (%)
BRD4VHL3>1000<20
BRD4VHL515085
BRD4 VHL 7 50 >95
BRD4VHL98090
BTKCRBN<5Inactive-
BTKCRBN95.9>90
HaloTagVHL<3>1000<20
HaloTagVHL3100>95

Table 1: Effect of PEG Linker Length on PROTAC Degradation Efficacy. This table illustrates the importance of optimizing the linker length for efficient protein degradation. A PEG7 linker often provides a favorable distance for the formation of a stable ternary complex.

PropertyThis compound Linker
Molecular FormulaC34H47NO8
Molecular Weight597.74 g/mol
AppearanceSolid
Purity≥95%
SolubilitySoluble in DMSO, DMF, DCM

Table 2: Physicochemical Properties of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible multi-step synthesis of this compound starting from the commercially available Methoxy-PEG7-alcohol.

Step 1: Mesylation of Methoxy-PEG7-alcohol

  • Dissolve Methoxy-PEG7-alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain Methoxy-PEG7-mesylate.

Step 2: Azidation of Methoxy-PEG7-mesylate

  • Dissolve Methoxy-PEG7-mesylate (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Methoxy-PEG7-azide.

Step 3: Staudinger Reduction of Methoxy-PEG7-azide to Methoxy-PEG7-amine

  • Dissolve Methoxy-PEG7-azide (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1).

  • Add triphenylphosphine (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the disappearance of the azide starting material by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methoxy-PEG7-amine.

Step 4: Methoxytritylation of Methoxy-PEG7-amine

  • Dissolve Methoxy-PEG7-amine (1.0 eq) in anhydrous DCM.

  • Add diisopropylethylamine (DIPEA) (2.0 eq).

  • Add 4-methoxytrityl chloride (Mmt-Cl) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield this compound.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines the general steps for incorporating the this compound linker into a PROTAC molecule. This example assumes the POI ligand has a carboxylic acid handle and the E3 ligase ligand has a site for attachment after deprotection of the Mmt group.

Step 1: Coupling of POI Ligand to this compound

  • The Mmt group on this compound is first removed using mildly acidic conditions (e.g., 1-5% trifluoroacetic acid in DCM) to yield the free amine.

  • Dissolve the POI ligand with a carboxylic acid functional group (1.0 eq) in anhydrous DMF.

  • Add a peptide coupling reagent such as HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture for 15 minutes at room temperature.

  • Add the deprotected Methoxy-NH-PEG7-amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by flash column chromatography to obtain the POI-PEG7-NH-Mmt intermediate.

Step 2: Deprotection and Coupling of E3 Ligase Ligand

  • Deprotect the Mmt group of the POI-PEG7-NH-Mmt intermediate using the same mild acidic conditions as in Step 1.

  • The resulting amine can then be coupled to a suitable E3 ligase ligand (e.g., one with an activated carboxylic acid or other reactive handle) using appropriate coupling chemistry (e.g., amide bond formation, click chemistry).

  • Purify the final PROTAC molecule using reverse-phase HPLC.

Mandatory Visualization

G cluster_synthesis Synthesis of this compound A Methoxy-PEG7-alcohol B Methoxy-PEG7-mesylate A->B Mesylation (MsCl, Et3N) C Methoxy-PEG7-azide B->C Azidation (NaN3) D Methoxy-PEG7-amine C->D Staudinger Reduction (PPh3, H2O) E This compound D->E Methoxytritylation (Mmt-Cl, DIPEA)

Caption: Synthetic workflow for this compound.

G cluster_protac_mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

A Step-by-Step Guide to Utilizing Methoxy-Tr-NH-PEG7 in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the application of Methoxy-Tr-NH-PEG7, a versatile amine linker, in solid-phase synthesis (SPS). The protocols detailed herein are designed to assist researchers in the successful incorporation of this polyethylene glycol (PEG) linker into their synthetic workflows, particularly for the development of peptides, PROTACs, and other complex molecules.

Introduction to this compound

This compound is a functionalized polyethylene glycol linker featuring a terminal primary amine protected by a methoxy-trityl (Mmt) group. The PEG7 component imparts increased hydrophilicity and provides a flexible spacer arm, which can be advantageous for improving the solubility and biological activity of the final compound. The acid-labile Methoxy-Trityl protecting group allows for selective deprotection on the solid support, enabling subsequent elongation of the molecular chain. This linker is particularly well-suited for Fmoc-based solid-phase peptide synthesis (SPPS).

Key Properties of this compound:

PropertyValue
Molecular Formula C34H47NO8
Molecular Weight 597.74 g/mol
Appearance Solid
Solubility Soluble in Water, DMSO, DCM, DMF
Storage -20°C

Experimental Protocols

The following protocols outline a complete workflow for the use of this compound in solid-phase synthesis, from initial resin loading to final cleavage of the synthesized molecule.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the this compound linker to an acid-labile 2-chlorotrityl chloride (2-CTC) resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, ~1.0-1.6 mmol/g substitution) in anhydrous DCM (10-15 mL) for 30 minutes in a reaction vessel with gentle agitation.[1]

  • Linker Solution Preparation: In a separate flask, dissolve this compound (0.8-1.2 equivalents relative to the resin loading) in anhydrous DCM (10 mL). Add DIPEA (4 equivalents relative to the linker).

  • Coupling Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin. Agitate the mixture gently at room temperature for 1-2 hours.

  • Capping: To cap any unreacted chlorotrityl sites, add a solution of DCM:MeOH:DIPEA (17:2:1, v/v/v; 10 mL) to the resin and agitate for 30-45 minutes.[2]

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and finally DCM (3 x 15 mL).

  • Drying: Dry the resin under a stream of nitrogen and then in vacuo to a constant weight.

Quantitative Data (Typical Loading):

ParameterValue
Initial Resin Loading 1.2 mmol/g
Equivalents of Linker Used 1.0 eq
Reaction Time 2 hours
Typical Final Loading 0.8 - 1.1 mmol/g

Note: The final loading should be determined experimentally.

Protocol 2: Determination of Resin Loading (Spectrophotometric Method)

As the Methoxy-Tr group is UV-active, a qualitative assessment of its removal can be observed by the release of the colored trityl cation. For a more quantitative, albeit indirect, measurement of the initial linker loading, one could adapt the standard Fmoc-release test by first coupling an Fmoc-protected amino acid to the deprotected linker.

Procedure (for subsequent Fmoc-amino acid):

  • Take a small, accurately weighed sample (1-2 mg) of the dry, Fmoc-amino acid-loaded resin.

  • Treat the resin with a known volume (e.g., 3 mL) of 20% piperidine in DMF for at least 5 minutes.[1]

  • Measure the absorbance of the resulting solution containing the dibenzofulvene-piperidine adduct at 290 nm or 301 nm.

  • Calculate the loading using the Beer-Lambert law. The loading (in mmol/g) can be calculated using the formula: Loading = (Absorbance × Dilution Factor) / (Molar Extinction Coefficient × Mass of Resin in g × Path Length in cm).

Protocol 3: Deprotection of the Methoxy-Trityl Group

This protocol details the removal of the Methoxy-Trityl protecting group to expose the primary amine for subsequent coupling reactions.

Materials:

  • Methoxy-Tr-PEG7-loaded resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the Methoxy-Tr-PEG7-loaded resin in anhydrous DCM (10-15 mL) for 30 minutes.

  • Deprotection Cocktail: Prepare a fresh deprotection solution of 1-2% TFA and 2% TIS in anhydrous DCM.[3]

  • Deprotection Reaction: Drain the DCM from the resin. Add the deprotection cocktail (10 mL per gram of resin) and gently agitate. The reaction progress can be monitored by the appearance of a yellow-orange color, indicating the release of the trityl cation.[4]

  • Repetitive Treatments: The deprotection is typically rapid. Perform short treatments of 2-3 minutes, drain the solution, and repeat 5-10 times until the yellow color is no longer observed upon addition of fresh deprotection solution.

  • Washing: Wash the resin thoroughly with DCM (3 x 15 mL).

  • Neutralization: Neutralize the resin by washing with a solution of 10% DIPEA in DMF (2 x 15 mL), followed by washing with DMF (3 x 15 mL) and DCM (3 x 15 mL) to prepare for the next coupling step.

Protocol 4: Peptide Chain Elongation (Example: First Amino Acid Coupling)

This protocol describes a standard procedure for coupling the first Fmoc-protected amino acid to the deprotected amine of the PEG7 linker.

Materials:

  • Deprotected PEG7-loaded resin

  • Fmoc-protected amino acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Use the neutralized and washed resin from Protocol 2.3.

  • Coupling Solution Preparation: In a separate tube, dissolve the Fmoc-amino acid (3-4 equivalents relative to the resin loading), HBTU/HATU (3-4 equivalents), and DIPEA (6-8 equivalents) in DMF.

  • Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Fmoc Deprotection: To continue the peptide synthesis, the Fmoc group is removed by treating the resin with 20% piperidine in DMF. This cycle of coupling and deprotection is repeated for each subsequent amino acid.

Typical Coupling Reaction Parameters:

ParameterValue
Fmoc-Amino Acid 3-4 eq.
HBTU/HATU 3-4 eq.
DIPEA 6-8 eq.
Reaction Time 1-2 hours
Coupling Efficiency >99% (typically)
Protocol 5: Cleavage of the Final Product from the Resin

This protocol describes the final cleavage of the synthesized molecule from the 2-chlorotrityl resin, which also removes acid-labile side-chain protecting groups.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM (3 x 15 mL) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% H₂O.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and allow the reaction to proceed at room temperature for 1-3 hours with occasional swirling.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.

  • Precipitation: Precipitate the crude product by adding the combined filtrate to cold diethyl ether (10 times the volume of the filtrate).

  • Isolation: Collect the precipitated product by centrifugation, decant the ether, and wash the pellet with cold ether.

  • Drying: Dry the crude product under vacuum. The product can then be purified by techniques such as HPLC.

Visualized Workflows and Relationships

The following diagrams illustrate the key processes in utilizing this compound in solid-phase synthesis.

G Resin 2-Chlorotrityl Chloride Resin LoadedResin Linker-Loaded Resin Resin->LoadedResin Protocol 1: Coupling & Capping Linker This compound Linker->LoadedResin DeprotectedResin Deprotected Amine-PEG7-Resin LoadedResin->DeprotectedResin Protocol 3: Methoxy-Tr Deprotection PeptideResin Peptidyl-Resin DeprotectedResin->PeptideResin Protocol 4: Peptide Elongation CleavedProduct Crude Product PeptideResin->CleavedProduct Protocol 5: Cleavage

Caption: Overall workflow for solid-phase synthesis using this compound.

G cluster_loading Protocol 1: Linker Loading SwellResin Swell 2-CTC Resin in DCM PrepareLinker Prepare Linker Solution (this compound + DIPEA) Couple Couple Linker to Resin (1-2 hours) SwellResin->Couple PrepareLinker->Couple Cap Cap Unreacted Sites (DCM:MeOH:DIPEA) Couple->Cap WashDry Wash and Dry Resin Cap->WashDry

Caption: Detailed workflow for loading this compound onto the resin.

G cluster_synthesis_cycle Peptide Elongation Cycle Start Deprotected Amine-PEG7-Resin Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Start->Coupling FmocDeprotection Fmoc Deprotection (20% Piperidine/DMF) FmocDeprotection->Coupling For next AA Washing Wash Coupling->Washing Kaiser Test (Negative) Washing->FmocDeprotection End Elongated Peptidyl-Resin Washing->End Final Cycle

Caption: The iterative cycle of peptide chain elongation.

Conclusion

The this compound linker is a valuable tool in solid-phase synthesis, offering a convenient method for introducing a hydrophilic spacer with a protected amine functionality. The protocols provided in this application note offer a comprehensive framework for the successful implementation of this linker in the synthesis of a wide range of molecules. Researchers are encouraged to optimize the reaction conditions, such as coupling and deprotection times, for their specific synthetic targets to achieve the highest possible yields and purity.

References

Application Notes and Protocols for Methoxy-Tr-NH-PEG7 in E3 Ligase Ligand Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system (UPS). A key component of a PROTAC is the linker, which connects a target protein-binding ligand to an E3 ubiquitin ligase ligand. The nature of this linker, including its length, flexibility, and chemical properties, is critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent target degradation.

Methoxy-Tr-NH-PEG7 is a heterobifunctional linker featuring a methoxy-trityl (Mmt) protected amine on one end and a 7-unit polyethylene glycol (PEG) chain. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the terminal amine, after deprotection, provides a reactive handle for conjugation to E3 ligase ligands. These application notes provide detailed protocols and data for the reaction of this compound with E3 ligase ligands, aiding in the rational design and synthesis of effective PROTACs.

Data Presentation

The efficacy of a PROTAC is critically dependent on the length and composition of the linker. The following tables summarize quantitative data from representative studies, illustrating the impact of PEG linker length on PROTAC performance. While specific data for a 7-unit PEG linker is presented where available, data for other PEG lengths are included to demonstrate the importance of linker optimization.

Table 1: Impact of PEG Linker Length on Degradation Efficiency (DC₅₀ and Dₘₐₓ)

Target ProteinE3 LigaseLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)
BRD4CRBN0 PEG units>5000<20
BRD4CRBN1-2 PEG units>5000<20
BRD4CRBN4-5 PEG units<500>80
TBK1VHL< 12 atoms (alkyl/ether)No degradation-
TBK1VHL21 atoms (alkyl/ether)396
TBK1VHL29 atoms (alkyl/ether)29276
HALOCRBN3 PEG units19>95
HALOCRBN>3 PEG units>19~80

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are cell-line dependent and can vary based on the specific ligands and experimental conditions.[1][2]

Table 2: Influence of PEG Linker Length on Physicochemical Properties

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1Alkyl785.94.2165.2
PROTAC 2PEG2831.93.5174.5
PROTAC 3PEG4919.02.8193.0

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Signaling and Experimental Workflow Diagrams

To visualize the underlying biological process and the experimental approach for developing and evaluating PROTACs, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (E3 Ligand-Linker-Target Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds PolyUb_Target Poly-ubiquitinated Target Protein Ternary_Complex->PolyUb_Target Ubiquitination E1 E1 (Ub Activating) E2 E2 (Ub Conjugating) E1->E2 Transfers Ub E2->E3_Ligase Delivers Ub Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome PolyUb_Target->Proteasome Recruitment Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Caption: Ternary complex formation and the "Hook Effect".

PROTAC_Evaluation_Workflow cluster_workflow PROTAC Evaluation Experimental Workflow Design 1. PROTAC Design (Target Ligand, E3 Ligand, Linker Selection) Synthesis 2. Chemical Synthesis (Conjugation of Components) Design->Synthesis Purification 3. Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification In_Vitro_Binding 4. In Vitro Binding Assays (SPR, ITC, FP) Purification->In_Vitro_Binding Cell_Permeability 5. Cell Permeability Assays (e.g., PAMPA) Purification->Cell_Permeability Target_Engagement 6. Cellular Target Engagement (e.g., NanoBRET, CETSA) In_Vitro_Binding->Target_Engagement Cell_Permeability->Target_Engagement Degradation_Assay 7. Protein Degradation Assay (Western Blot, In-Cell ELISA) Target_Engagement->Degradation_Assay Dose_Response 8. Dose-Response Analysis (Calculate DC50 and Dmax) Degradation_Assay->Dose_Response Selectivity 9. Selectivity Profiling (Proteomics) Dose_Response->Selectivity Functional_Assay 10. Cellular Functional Assays (e.g., Viability, Apoptosis) Dose_Response->Functional_Assay Optimization 11. Lead Optimization (Iterative Redesign) Selectivity->Optimization Functional_Assay->Optimization Optimization->Design Redesign

Caption: A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of PROTACs utilizing this compound.

Protocol 1: Deprotection of this compound

The Methoxy-trityl (Mmt) protecting group is acid-labile and can be removed under mild acidic conditions to yield the free amine for subsequent conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of starting material) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the solution (typically 1-5% v/v). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Stir the reaction at 0 °C for 30 minutes to 2 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the deprotected H₂N-PEG7-linker, which can be used in the next step without further purification.

Protocol 2: Amide Coupling of Deprotected PEG7-Linker to a Carboxylic Acid-Functionalized E3 Ligase Ligand (e.g., Pomalidomide derivative)

This protocol describes the formation of a stable amide bond between the free amine of the PEG7 linker and a carboxylic acid group on an E3 ligase ligand using HATU as a coupling agent.

Materials:

  • Deprotected H₂N-PEG7-linker (from Protocol 1)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH) (1.0 equivalent)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add HATU to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA to the reaction mixture and stir for another 10-15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the deprotected H₂N-PEG7-linker (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the solution of the deprotected PEG7-linker to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers sequentially with 5% lithium chloride solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase ligand-PEG7 conjugate.

Protocol 3: Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in cells following treatment with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again with TBST. Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

  • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the data to determine the DC₅₀ and Dₘₐₓ values.

Conclusion

The rational design of PROTACs requires careful consideration of the linker component. This compound offers a versatile platform for synthesizing PROTACs with enhanced physicochemical properties. The provided protocols for deprotection and conjugation, along with the quantitative data and workflow diagrams, serve as a comprehensive resource for researchers in the field of targeted protein degradation. Systematic optimization of the linker length and composition is crucial for achieving potent and selective protein degraders.

References

Application Note: Solubility Characteristics of Methoxy-Tr-NH-PEG7

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methoxy-Tr-NH-PEG7 is a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins. The linker component of a PROTAC, in this case, this compound, plays a crucial role in bridging the target protein ligand and the E3 ubiquitin ligase ligand, and its physicochemical properties, including solubility, are critical for the overall efficacy and developability of the PROTAC molecule. This application note provides an overview of the expected solubility of this compound in various organic solvents and a detailed protocol for its experimental determination.

Molecular Structure and Expected Solubility Profile

This compound possesses a distinct chemical structure that influences its solubility. The molecule incorporates a polyethylene glycol (PEG) chain, which is known for its hydrophilicity and solubility in a wide range of solvents.[][4] The presence of the trityl (Tr) group, a bulky and hydrophobic moiety, and a methoxy group also contribute to the overall solubility characteristics.

Based on the general properties of its constituent parts, the following solubility profile is anticipated:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). PEGs are generally very soluble in these solvents.[5]

  • Moderate to High Solubility: Expected in chlorinated solvents like chloroform. The trityl group also contributes to solubility in such solvents.

  • Moderate Solubility: Expected in alcohols such as methanol, ethanol, and isopropanol. The solubility of PEG derivatives in alcohols can be variable.

  • Low to Negligible Solubility: Expected in non-polar hydrocarbon solvents like hexanes and diethyl ether.

It is important to note that as the molecular weight of PEG chains increases, their solubility in organic solvents tends to decrease.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. Therefore, experimental determination is necessary for specific applications. The following table provides a template for recording experimentally determined solubility values.

Organic SolventChemical FormulaPolarity IndexExperimentally Determined Solubility (mg/mL) at 25°C
Polar Aprotic Solvents
Dimethylformamide (DMF)C₃H₇NO6.4To be determined
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2To be determined
Acetonitrile (ACN)C₂H₃N5.8To be determined
Chlorinated Solvents
Dichloromethane (DCM)CH₂Cl₂3.1To be determined
ChloroformCHCl₃4.1To be determined
Alcohols
MethanolCH₄O5.1To be determined
EthanolC₂H₆O4.3To be determined
Isopropanol (IPA)C₃H₈O3.9To be determined
Ethers
Tetrahydrofuran (THF)C₄H₈O4.0To be determined
Diethyl EtherC₄H₁₀O2.8To be determined
Hydrocarbons
TolueneC₇H₈2.4To be determined
HexanesC₆H₁₄0.1To be determined

Protocol: Experimental Determination of this compound Solubility

This protocol outlines the static equilibrium method for determining the solubility of this compound in various organic solvents.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm, solvent-compatible)

  • Autosampler vials or cuvettes

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent A->B C Seal vial and vortex B->C D Equilibrate at a constant temperature (e.g., 25°C) for 24-48 hours with agitation C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a 0.22 µm syringe filter E->F G Prepare serial dilutions of the clear filtrate F->G H Analyze dilutions by HPLC or UV-Vis spectroscopy G->H I Determine concentration from a standard curve H->I

Caption: Workflow for determining the solubility of this compound.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a known volume (e.g., 1.0 mL) of each selected organic solvent into the respective vials.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Vortex the vials vigorously for 1-2 minutes to facilitate initial dissolution.

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).

    • Allow the solutions to equilibrate for 24-48 hours with continuous agitation to ensure that equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm solvent-compatible syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Concentration Determination:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a standard curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.

    • Analyze the diluted sample using the same method as the standards.

    • Calculate the concentration of the saturated solution by applying the dilution factor. The resulting concentration is the solubility of this compound in that solvent at the specified temperature.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Solubility generally increases with temperature, although this is not always the case. For some PEG derivatives, solubility in water can decrease at higher temperatures.

  • Solvent Polarity: As a molecule with both polar (PEG) and non-polar (trityl) regions, the choice of solvent and its polarity will significantly impact solubility.

  • Purity of the Compound: Impurities can affect the measured solubility.

  • pH of the Solution: For aqueous solutions, the pH can influence the solubility of ionizable compounds. While this compound is not strongly acidic or basic, extreme pH values could potentially affect its stability and solubility.

The solubility of this compound is a critical parameter for its application in PROTAC synthesis and development. While a qualitative solubility profile can be predicted based on its chemical structure, precise quantitative data requires experimental determination. The protocol provided in this application note offers a reliable method for researchers to ascertain the solubility of this compound in various organic solvents, thereby aiding in the design and optimization of PROTAC-based drug discovery workflows.

References

Application Notes and Protocols for Assessing Methoxy-Tr-NH-PEG7 PROTAC Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.[2]

A critical challenge in the development of effective PROTACs is ensuring their ability to cross the cell membrane and reach their intracellular targets.[3] Due to their high molecular weight and polar surface area, many PROTACs exhibit poor cell permeability, which can limit their therapeutic efficacy. The Methoxy-Tr-NH-PEG7 linker is a commonly used polyethylene glycol (PEG)-based linker in PROTAC design. This document provides detailed protocols for assessing the cell permeability of PROTACs that incorporate this linker, enabling researchers to optimize their design for improved cellular uptake and activity.

Signaling Pathway: PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is illustrated below. Successful protein degradation is contingent on the PROTAC's ability to permeate the cell membrane to initiate this intracellular cascade.

PROTAC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PROTAC_out PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cellular Uptake (Permeability) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_in->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recruitment Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for a PROTAC, highlighting the critical cell permeability step.

Key Methods for Assessing PROTAC Cell Permeability

Several methods can be employed to evaluate the cell permeability of a this compound PROTAC. These range from simple, cell-free assays that measure passive diffusion to more complex, cell-based assays that account for active transport and efflux mechanisms.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It is a cost-effective technique for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane.

Experimental Protocol:

  • Preparation of the Donor Plate: A solution of the this compound PROTAC is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration and added to the wells of a 96-well filter plate (the donor plate).

  • Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution, which may contain a solubilizing agent to prevent the compound from precipitating.

  • Assembly of the PAMPA Sandwich: The filter of the donor plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. The donor plate is then placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The PAMPA sandwich is incubated at room temperature for a defined period (typically 4-16 hours) to allow the PROTAC to diffuse from the donor to the acceptor compartment.

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the effective surface area of the membrane, and Time is the incubation time.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a multi-well plate and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Permeability Measurement (Apical to Basolateral): The culture medium in the apical (upper) chamber is replaced with a transport buffer containing the this compound PROTAC at a known concentration. The basolateral (lower) chamber contains a fresh transport buffer.

  • Sampling: At various time points, samples are taken from the basolateral chamber and replaced with fresh buffer.

  • Permeability Measurement (Basolateral to Apical): To assess efflux, the experiment is also performed in the reverse direction, with the PROTAC added to the basolateral chamber and samples taken from the apical chamber.

  • Quantification: The concentration of the PROTAC in the collected samples is quantified by LC-MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio: The Papp is calculated similarly to the PAMPA assay. The efflux ratio is calculated by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

NanoBRET™ Target Engagement and Intracellular Concentration Assay

The NanoBRET™ technology can be used to quantify the intracellular concentration and target engagement of a PROTAC in living cells. This method provides a direct measure of the amount of PROTAC that is available to interact with its target.

Experimental Workflow:

NanoBRET_Workflow Start Start: Live Cells Expressing NanoLuc-Target Fusion Add_Tracer Add Fluorescent Tracer (Binds to Target) Start->Add_Tracer Add_PROTAC Add this compound PROTAC (Competes with Tracer) Add_Tracer->Add_PROTAC Measure_BRET Measure BRET Signal Add_PROTAC->Measure_BRET Analyze_Data Analyze Data: Calculate Intracellular Concentration and Target Engagement (IC50) Measure_BRET->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing PROTAC intracellular concentration and target engagement using NanoBRET™.

Experimental Protocol:

  • Cell Line Preparation: A cell line is engineered to express the target protein of interest as a fusion with NanoLuc® luciferase.

  • Cell Plating: The engineered cells are plated in a multi-well plate.

  • Addition of Tracer: A cell-permeable fluorescent tracer that binds to the target protein is added to the cells.

  • Addition of PROTAC: The this compound PROTAC is added to the cells at various concentrations. The PROTAC will compete with the tracer for binding to the NanoLuc®-target fusion protein.

  • BRET Measurement: The addition of a NanoLuc® substrate results in light emission, and if the fluorescent tracer is in close proximity to the NanoLuc® enzyme (i.e., bound to the target protein), Bioluminescence Resonance Energy Transfer (BRET) will occur. The BRET signal is measured using a plate reader.

  • Data Analysis: The BRET signal will decrease as the PROTAC displaces the tracer. The intracellular concentration and target engagement (IC50) can be determined by analyzing the dose-response curve.

Data Presentation

Quantitative data from the permeability assays should be summarized in a clear and structured table for easy comparison.

PROTAC Identifier Assay Type Apparent Permeability (Papp) (x 10-6 cm/s) Efflux Ratio Intracellular Concentration (nM)
This compound-PROTAC-XPAMPAe.g., 0.5N/AN/A
This compound-PROTAC-XCaco-2 (A to B)e.g., 0.2e.g., 5.0N/A
This compound-PROTAC-XCaco-2 (B to A)e.g., 1.0N/A
This compound-PROTAC-XNanoBRET™N/AN/Ae.g., 150
Control Compound (High Permeability)Caco-2 (A to B)e.g., >10e.g., <2N/A
Control Compound (Low Permeability)Caco-2 (A to B)e.g., <0.1N/AN/A

Note: The values presented in this table are for illustrative purposes only and will vary depending on the specific PROTAC molecule and experimental conditions.

Conclusion

Assessing the cell permeability of this compound PROTACs is a critical step in the drug discovery process. The protocols outlined in this document provide a comprehensive framework for evaluating the cellular uptake of these molecules. By combining data from cell-free assays like PAMPA with cell-based methods such as the Caco-2 assay and NanoBRET™, researchers can gain a thorough understanding of a PROTAC's permeability profile and make informed decisions to guide the optimization of its structure for enhanced therapeutic potential. Strategies to improve the permeability of PROTACs may include modifications to the linker and the ligands to reduce molecular weight and polarity or to mask polar functional groups.

References

Application Notes and Protocols for Developing a Targeted Protein Degrader Using Methoxy-Tr-NH-PEG7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[1][3] A typical PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to modulate their length to optimize degradation efficacy. Methoxy-Tr-NH-PEG7 is a monodisperse PEG linker featuring a methoxy-trityl protected amine group, making it a valuable building block for the modular synthesis of PROTACs.

These application notes provide a comprehensive guide to developing a targeted protein degrader using this compound, covering synthetic strategies, experimental protocols for evaluation, and data interpretation.

This compound in PROTAC Synthesis

This compound serves as a flexible and hydrophilic spacer to connect the POI-binding ligand (warhead) and the E3 ligase-binding ligand. The terminal amine group, protected by a methoxy-trityl (Mmt) group, allows for controlled, sequential coupling reactions. The Mmt group can be deprotected under mildly acidic conditions, revealing the primary amine for subsequent conjugation.

Key Features of this compound:

  • Hydrophilicity: The PEG chain enhances the aqueous solubility of the final PROTAC molecule, which can improve cell permeability and pharmacokinetic properties.

  • Defined Length: As a monodisperse PEG7 linker, it provides a fixed length, which is crucial for optimizing the distance and orientation between the POI and the E3 ligase for efficient ternary complex formation.

  • Chemical Stability: PEG linkers are generally stable under physiological conditions.

  • Synthetic Versatility: The protected amine allows for modular synthesis, enabling the coupling of various warheads and E3 ligase ligands.

Designing a PROTAC with this compound

The development of a successful PROTAC requires careful consideration of its three components: the warhead, the E3 ligase ligand, and the linker.

  • Warhead Selection: The warhead is a ligand that binds to the protein of interest (POI). The choice of warhead will depend on the target protein. It is crucial to identify a suitable attachment point ("exit vector") on the warhead for linker conjugation that does not significantly impair its binding affinity to the POI.

  • E3 Ligase Ligand Selection: The E3 ligase ligand recruits the cellular degradation machinery. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). Ligands for these E3 ligases, such as pomalidomide for CRBN and hydroxyproline-based ligands for VHL, are well-established.

  • Linker Strategy: this compound provides a linker of a specific length. The optimal linker length is target-dependent and often requires empirical testing of a series of linkers with varying lengths.

Synthetic Protocol for a PROTAC using this compound

This protocol describes a general approach for synthesizing a PROTAC using this compound, assuming the warhead has a carboxylic acid handle and the E3 ligase ligand has a suitable functional group for the final coupling step.

Step 1: Coupling of Warhead to this compound

  • Materials:

    • Warhead-COOH (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq) or other peptide coupling reagent

    • DIPEA (3.0 eq) or other non-nucleophilic base

    • Anhydrous DMF

  • Procedure:

    • Dissolve Warhead-COOH in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by flash column chromatography to obtain Warhead-PEG7-NH-Mmt.

Step 2: Deprotection of the Methoxy-Trityl Group

  • Materials:

    • Warhead-PEG7-NH-Mmt

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA) (2-5% in DCM)

  • Procedure:

    • Dissolve Warhead-PEG7-NH-Mmt in DCM.

    • Add the TFA/DCM solution dropwise at 0 °C.

    • Stir the reaction for 1-2 hours at room temperature, monitoring by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt (Warhead-PEG7-NH2) is often used directly in the next step.

Step 3: Coupling of the E3 Ligase Ligand

  • Materials:

    • Warhead-PEG7-NH2 (1.0 eq)

    • E3 Ligase Ligand-COOH (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve E3 Ligase Ligand-COOH in anhydrous DMF.

    • Add HATU and DIPEA and stir for 15 minutes at room temperature.

    • Add the Warhead-PEG7-NH2 dissolved in a minimal amount of DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup and purify the final PROTAC by preparative HPLC.

Experimental Protocols for PROTAC Evaluation

A series of in vitro and cellular assays are required to characterize the newly synthesized PROTAC.

Protocol 1: Western Blotting for Protein Degradation

This is a fundamental assay to determine if the PROTAC induces the degradation of the target protein.

  • Cell Culture and Treatment:

    • Plate a relevant cell line expressing the POI in 6-well plates.

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Sample Preparation:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for the POI overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 2: Determination of DC50 and Dmax

DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein, and Dmax is the maximal degradation achieved.

  • Procedure:

    • Perform a Western blot as described in Protocol 1 with a wider range of PROTAC concentrations.

    • Quantify the protein levels for each concentration.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to characterize these interactions.

Surface Plasmon Resonance (SPR):

  • Immobilization: Immobilize the E3 ligase (e.g., VCB complex for VHL) on the sensor chip.

  • Binary Interactions:

    • Inject the PROTAC alone over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • In a separate experiment, measure the binding of the PROTAC to the POI.

  • Ternary Complex Formation:

    • Premix the PROTAC with the POI and inject the mixture over the immobilized E3 ligase.

    • The binding response will indicate the formation of the ternary complex.

  • Data Analysis:

    • Determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α), which indicates the influence of the binary interactions on the stability of the ternary complex.

Isothermal Titration Calorimetry (ITC):

  • Procedure:

    • Place the E3 ligase in the sample cell.

    • Titrate the PROTAC into the cell to measure the binary binding thermodynamics.

    • In a separate experiment, place the E3 ligase and the POI in the sample cell and titrate with the PROTAC to measure the thermodynamics of ternary complex formation.

  • Data Analysis:

    • Determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.

Protocol 4: Cell Viability Assays

It is important to assess the cytotoxicity of the PROTAC to ensure that the observed protein degradation is not due to general cellular toxicity.

  • Procedure:

    • Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for 24-72 hours.

    • Perform a cell viability assay, such as MTT or CellTiter-Glo®, according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control.

    • Calculate the IC50 value, which is the concentration of the PROTAC that inhibits cell growth by 50%.

Data Presentation

Quantitative data from the experimental evaluation should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Degradation Profile of PROTAC-X

ParameterValue
Target ProteinExample Kinase
Cell LineCancer Cell Line
DC5050 nM
Dmax95%
Timepoint24 hours

Table 2: Biophysical Characterization of Ternary Complex Formation for PROTAC-X

InteractionTechniqueKD (nM)Cooperativity (α)
PROTAC-X + E3 LigaseSPR150-
PROTAC-X + POISPR80-
POI + PROTAC-X + E3 LigaseSPR254.8

Table 3: Cellular Activity of PROTAC-X

AssayCell LineIC50 (µM)
Cell ViabilityCancer Cell Line> 10
Cell ViabilityNormal Cell Line> 20

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Warhead-PEG7-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for a targeted protein degrader.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis & Protein Quantification (BCA) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (POI & Loading Control) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis (Quantification & Normalization) H->I

Caption: Experimental workflow for Western blot analysis.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Warhead Warhead-COOH Step1 Step 1: Amide Coupling (HATU, DIPEA) Warhead->Step1 PEG_Linker This compound PEG_Linker->Step1 E3_Ligand E3 Ligase Ligand-COOH Step3 Step 3: Amide Coupling (HATU, DIPEA) E3_Ligand->Step3 Intermediate1 Warhead-PEG7-NH-Mmt Step1->Intermediate1 Step2 Step 2: Mmt Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Warhead-PEG7-NH2 Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Caption: Modular synthesis workflow for a PROTAC.

References

Troubleshooting & Optimization

troubleshooting low yield in Methoxy-Tr-NH-PEG7 conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methoxy-Tr-NH-PEG7 conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that can lead to low yields and other unexpected outcomes during the conjugation of this compound.

Q1: I am observing a very low yield of my final conjugate. What are the potential causes?

Low conjugation yield is a common issue that can stem from several factors throughout the experimental workflow. Here's a breakdown of potential causes and troubleshooting steps:

  • Inefficient Deprotection of the Trityl Group: The primary amine on the PEG linker is protected by a trityl group, which must be efficiently removed before the conjugation reaction. Incomplete deprotection will result in a low concentration of reactive amine, leading to poor yields.

    • Troubleshooting:

      • Ensure the deprotection reaction is carried out under appropriate acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in an appropriate solvent like dichloromethane (DCM).[1][2]

      • Optimize the reaction time and temperature for deprotection.

      • After deprotection, it is crucial to properly neutralize the reaction mixture and remove the cleaved trityl group and excess acid, as these can interfere with the subsequent conjugation step.

  • Suboptimal pH for NHS Ester Conjugation: The reaction between an N-hydroxysuccinimide (NHS) ester-activated molecule and a primary amine is highly pH-dependent.[3][4][5]

    • Troubleshooting:

      • The optimal pH range for NHS ester conjugation is typically 7.2-8.5.

      • Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer to maintain the optimal pH.

      • Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.

  • Hydrolysis of the NHS Ester: NHS esters are susceptible to hydrolysis in aqueous solutions, which deactivates them. This competition between aminolysis (the desired reaction) and hydrolysis can significantly reduce conjugation efficiency.

    • Troubleshooting:

      • Prepare the NHS ester solution immediately before use. Do not store NHS esters in solution for extended periods.

      • Minimize the reaction time in aqueous buffer as much as possible while still allowing for efficient conjugation.

      • Higher pH increases the rate of hydrolysis, so it's a trade-off with the rate of the amine reaction.

  • Incorrect Molar Ratio of Reactants: The stoichiometry of the PEG linker and the molecule to be conjugated is critical.

    • Troubleshooting:

      • An excess of the NHS-ester activated molecule is often used to drive the reaction to completion. A molar ratio of 5:1 to 20:1 (NHS ester:PEG-amine) is a common starting point.

      • However, a very large excess can lead to difficulties in purification and is not always cost-effective. Optimization is key.

Q2: How can I confirm that the trityl group has been successfully removed?

You can monitor the deprotection reaction using analytical techniques such as:

  • Thin Layer Chromatography (TLC): The trityl cation is colored, and the cleaved trityl alcohol is UV active, making it easy to spot on a TLC plate. The protected and deprotected PEG linkers will also have different retention factors (Rf).

  • Mass Spectrometry (MS): Analysis of a small aliquot of the reaction mixture by mass spectrometry will show a clear mass shift corresponding to the removal of the trityl group.

Q3: My final product is difficult to purify. What are common impurities and how can I remove them?

Common impurities include unreacted PEG linker, excess NHS-ester activated molecule, and the hydrolyzed NHS ester byproduct.

  • Purification Strategies:

    • Size Exclusion Chromatography (SEC): This is a powerful technique for separating the larger PEG conjugate from smaller molecules like unreacted starting materials and byproducts.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be effective for separating molecules based on hydrophobicity.

    • Dialysis or Tangential Flow Filtration (TFF): Useful for removing small molecule impurities from larger PEGylated proteins or biomolecules.

Q4: I am observing batch-to-batch variability in my conjugation yield. What could be the cause?

Inconsistent results often point to sensitive parameters in the protocol.

  • Troubleshooting:

    • Reagent Quality: Ensure the this compound and the NHS ester are of high purity and have been stored correctly to prevent degradation. NHS esters are particularly moisture-sensitive.

    • pH Control: Small variations in buffer preparation can lead to significant changes in pH, impacting the reaction efficiency. Always verify the pH of your reaction buffer.

    • Reaction Time and Temperature: Precisely control the incubation times and temperatures for both the deprotection and conjugation steps.

Quantitative Data Summary

The following table summarizes key quantitative parameters that can influence the yield of this compound conjugation. These values are based on general principles of PEGylation and should be optimized for your specific system.

ParameterRecommended Range/ValueExpected Impact on Yield
Trityl Deprotection
TFA Concentration in DCM1-5% (v/v)Higher concentrations can lead to faster deprotection but may risk side reactions.
Deprotection Time30 min - 2 hoursInsufficient time leads to incomplete deprotection and low yield.
NHS Ester Conjugation
pH7.2 - 8.5Optimal pH is crucial for balancing amine reactivity and NHS ester hydrolysis.
Molar Ratio (NHS Ester:PEG-Amine)5:1 to 20:1Increasing the excess of the NHS ester generally increases the yield up to a saturation point.
Reaction Temperature4°C to Room Temperature (25°C)Lower temperatures can reduce the rate of hydrolysis but may require longer reaction times.
Reaction Time1 - 4 hoursLonger reaction times can increase yield but also increase the risk of hydrolysis and side reactions.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the trityl protecting group to expose the primary amine.

  • Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM).

  • Acidification: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 1-5% (v/v).

  • Incubation: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Neutralization: Once the reaction is complete, carefully neutralize the excess TFA with a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), until the pH is neutral.

  • Solvent Removal: Remove the DCM under reduced pressure.

  • Purification: The deprotected Methoxy-NH2-PEG7 can be purified by precipitation in cold diethyl ether or by silica gel chromatography to remove the cleaved trityl alcohol and other impurities.

Protocol 2: Conjugation of Deprotected Methoxy-NH2-PEG7 to a Carboxylic Acid (via NHS Ester)

This protocol outlines the conjugation of the deprotected PEG linker to a molecule containing a carboxylic acid that has been pre-activated as an NHS ester.

  • Reagent Preparation:

    • Dissolve the deprotected and purified Methoxy-NH2-PEG7 in a non-amine containing buffer (e.g., PBS, borate buffer) at a pH of 7.5-8.3.

    • Immediately before use, dissolve the NHS-ester activated molecule in a suitable anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Conjugation Reaction:

    • Add the dissolved NHS ester to the PEG-amine solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

    • Use a molar excess of the NHS ester (e.g., 5-20 equivalents) relative to the PEG-amine.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris or glycine can be added to consume any unreacted NHS ester.

  • Purification: Purify the final Methoxy-PEG-conjugate using size exclusion chromatography (SEC) or reverse-phase HPLC to remove unreacted starting materials and byproducts.

Visualizations

experimental_workflow cluster_deprotection Deprotection Step cluster_conjugation Conjugation Step start This compound deprotection Add TFA in DCM start->deprotection neutralization Neutralize with Base deprotection->neutralization purification1 Purify Deprotected PEG neutralization->purification1 deprotected_peg Methoxy-NH2-PEG7 purification1->deprotected_peg conjugation Mix in pH 7.2-8.5 Buffer deprotected_peg->conjugation nhs_ester NHS-ester Activated Molecule nhs_ester->conjugation purification2 Purify Final Conjugate conjugation->purification2

Caption: Experimental workflow for this compound conjugation.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Conjugation Yield deprotection_issue Incomplete Trityl Deprotection low_yield->deprotection_issue ph_issue Suboptimal pH low_yield->ph_issue hydrolysis_issue NHS Ester Hydrolysis low_yield->hydrolysis_issue ratio_issue Incorrect Molar Ratio low_yield->ratio_issue optimize_deprotection Optimize TFA/Time Verify with TLC/MS deprotection_issue->optimize_deprotection adjust_ph Use pH 7.2-8.5 Non-Amine Buffer ph_issue->adjust_ph fresh_nhs Use Fresh NHS Ester Minimize Reaction Time hydrolysis_issue->fresh_nhs optimize_ratio Use 5-20x Excess of NHS Ester ratio_issue->optimize_ratio

Caption: Troubleshooting logic for low yield in this compound conjugation.

References

challenges with Methoxy-Tr-NH-PEG7 solubility and aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the solubility and aggregation of Methoxy-Tr-NH-PEG7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

A1: this compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a methoxy-capped polyethylene glycol (PEG) chain of seven ethylene glycol units, with a terminal amine group and a trityl (Tr) protecting group on the amine. The PEG portion of the molecule is hydrophilic and generally imparts good water solubility.[1][2] However, the trityl group is bulky and hydrophobic, which can significantly decrease the aqueous solubility of the molecule.[3] The overall solubility is a balance between the hydrophilic PEG chain and the hydrophobic trityl group. This molecule is also soluble in many organic solvents.[4][5]

Q2: I am having trouble dissolving this compound. What solvents do you recommend?

A2: For this compound, a range of organic solvents are suitable. Due to the hydrophobic trityl group, starting with organic solvents is often more effective than aqueous solutions. If an aqueous buffer is required for your reaction, preparing a concentrated stock solution in a water-miscible organic solvent and then diluting it into the aqueous buffer is a recommended strategy.

Q3: My solution of this compound appears cloudy or has visible particles. What could be the cause?

A3: Cloudiness or visible particles in your solution are common indicators of aggregation or precipitation. This can occur for several reasons:

  • Concentration is too high: The molecule may have exceeded its solubility limit in the chosen solvent.

  • Inappropriate solvent: The solvent may not be optimal for this specific linker.

  • Temperature effects: Solubility of PEG compounds can be temperature-dependent.

  • Contaminants: The presence of impurities can sometimes seed aggregation.

Q4: How can I prevent aggregation of this compound during my experiments?

A4: To prevent aggregation, consider the following strategies:

  • Optimize your solvent system: Use a co-solvent system (e.g., DMSO/water, DMF/water) to improve solubility.

  • Control the temperature: Gently warming the solution can sometimes aid dissolution, but be cautious as excessive heat can also promote degradation or aggregation in some cases.

  • Maintain an appropriate pH: The pH of your solution can influence the charge of your molecule and its interactions, potentially affecting solubility and aggregation.

  • Add solubilizing agents: In some instances, the addition of a small percentage of a solubilizing agent, such as a non-ionic surfactant, may help prevent aggregation.

Q5: How can I detect and characterize aggregation in my this compound sample?

A5: Two primary techniques are recommended for detecting and characterizing aggregation:

  • Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive method to determine the size distribution of particles in a solution. The presence of a population of larger particles is indicative of aggregation.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size. Aggregates will elute earlier than the monomeric form of the linker.

Data Presentation

Table 1: Solubility of Methoxy-PEG-Amine Linkers in Various Solvents

This table provides a general guideline for the solubility of similar, shorter-chain methoxy-PEG-amine linkers, which can be used as a starting point for this compound. The presence of the bulky, hydrophobic trityl group on this compound may decrease its solubility in polar solvents compared to the values below.

SolventSolubilityReference
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble

Table 2: Troubleshooting Guide for Solubility and Aggregation Issues

ObservationPotential CauseSuggested Solution
Incomplete Dissolution Solvent is not optimal.Try a different solvent or a co-solvent system (e.g., DMSO/water).
Concentration is too high.Prepare a more dilute solution.
Dissolution is slow.Gently warm the solution while stirring. Sonicate for a short period.
Cloudy or Precipitated Solution Aggregation has occurred.Filter the solution through a 0.22 µm filter. Re-evaluate solvent and concentration.
Compound has "crashed out" of solution.Increase the proportion of organic co-solvent.
Unexpected Results in Downstream Experiments Presence of aggregates.Characterize the sample using DLS and/or SEC to confirm the presence of aggregates.

Experimental Protocols

Protocol 1: Assessment of Aggregation using Dynamic Light Scattering (DLS)

This protocol provides a general guideline for using DLS to assess the aggregation of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1-10 mg/mL.
  • Dilute the stock solution with the desired aqueous buffer to the final working concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not interfere with the DLS measurement.
  • Filter the final solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or large particulates.
  • Prepare a blank sample containing the same solvent/buffer mixture.

2. Instrument Setup:

  • Set the instrument to the appropriate temperature for your experiment.
  • Allow the instrument to equilibrate.

3. Measurement:

  • First, measure the blank sample to ensure the solvent is free of scattering particles.
  • Measure the this compound sample.
  • Collect multiple acquisitions to ensure reproducibility.

4. Data Analysis:

  • Analyze the correlation function to obtain the size distribution of particles in the solution.
  • The presence of a peak at a significantly larger hydrodynamic radius than expected for the monomeric linker indicates aggregation.

Protocol 2: Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)

This protocol outlines a general method for analyzing the purity and aggregation state of this compound using SEC-HPLC.

1. System and Column:

  • HPLC System: An HPLC system with a UV detector is required.
  • Column: A size-exclusion column suitable for the analysis of small molecules is recommended. Columns with a smaller pore size are generally preferred for better resolution of smaller molecules. A column such as a Waters Ultrahydrogel DP or similar can be effective.

2. Mobile Phase:

  • A common mobile phase for the analysis of PEGylated molecules is an aqueous buffer, such as phosphate-buffered saline (PBS), often with a small percentage of an organic modifier like acetonitrile. A typical mobile phase could be a mixture of acetonitrile and ultrapure water (e.g., 35:65 v/v).

3. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min
  • Injection Volume: 10 - 20 µL
  • Column Temperature: Ambient or controlled (e.g., 25°C)
  • Detection: UV at an appropriate wavelength (e.g., 214 nm or 254 nm, depending on the absorbance of the trityl group and any conjugated molecule).

5. Data Analysis:

  • The appearance of peaks with shorter retention times than the main peak for the monomeric linker suggests the presence of aggregates.
  • The purity of the sample can be assessed by the relative area of the main peak.

Mandatory Visualization

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow start Start: Dissolve this compound dissolved Is the solution clear? start->dissolved yes Yes dissolved->yes no No dissolved->no proceed Proceed with experiment yes->proceed issue Issue: Incomplete dissolution or precipitation no->issue troubleshoot Troubleshoot issue->troubleshoot change_solvent Try different solvent (e.g., DMSO, DMF) troubleshoot->change_solvent Solvent Issue? lower_conc Lower concentration troubleshoot->lower_conc Concentration Issue? gentle_heat Apply gentle heat/sonication troubleshoot->gentle_heat Kinetics Issue? re_dissolved Is the solution now clear? change_solvent->re_dissolved lower_conc->re_dissolved gentle_heat->re_dissolved yes2 Yes re_dissolved->yes2 no2 No re_dissolved->no2 yes2->proceed aggregation_check Suspect Aggregation: Perform DLS/SEC no2->aggregation_check

Caption: Workflow for troubleshooting solubility issues.

Aggregation_Analysis_Workflow Aggregation Analysis Workflow start Start: Prepare Sample Solution dls Dynamic Light Scattering (DLS) start->dls sec Size Exclusion Chromatography (SEC) start->sec dls_analysis Analyze Size Distribution dls->dls_analysis sec_analysis Analyze Chromatogram sec->sec_analysis dls_result Presence of larger particles? dls_analysis->dls_result sec_result Presence of earlier eluting peaks? sec_analysis->sec_result yes_dls Yes dls_result->yes_dls no_dls No dls_result->no_dls yes_sec Yes sec_result->yes_sec no_sec No sec_result->no_sec aggregation_confirmed Aggregation Confirmed no_aggregation No Significant Aggregation yes_dls->aggregation_confirmed no_dls->no_aggregation yes_sec->aggregation_confirmed no_sec->no_aggregation

Caption: Workflow for analyzing aggregation.

References

Methoxy-Tr-NH-PEG7 degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and byproducts of Methoxy-Tr-NH-PEG7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

This compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of three key components:

  • Methoxy-trityl (Mmt) group: A protecting group for the terminal amine, which is labile under acidic conditions.

  • Polyethylene glycol (PEG7) chain: A seven-unit PEG spacer that provides solubility and flexibility to the PROTAC molecule.

  • Terminal primary amine (-NH2): A reactive group for conjugation to a ligand for an E3 ubiquitin ligase or a target protein.

Q2: What are the expected degradation pathways for this compound?

The degradation of this compound can occur through several pathways, primarily involving the cleavage of the Methoxy-trityl group and the degradation of the PEG chain.

  • Acid-Catalyzed Deprotection of the Methoxy-trityl Group: The Mmt group is highly sensitive to acidic conditions, leading to its cleavage and exposure of the primary amine. This is often an intended step in a synthetic workflow but can be an unwanted degradation pathway if the molecule is inadvertently exposed to acidic environments.

  • Oxidative Degradation of the PEG Chain: The polyethylene glycol backbone is susceptible to oxidative degradation, especially in the presence of transition metals, oxygen, and heat. This process can lead to chain scission and the formation of various byproducts.

  • Hydrolytic Degradation of the PEG Chain: While the ether linkages of the PEG backbone are generally stable to hydrolysis, prolonged exposure to extreme pH and high temperatures can lead to slow degradation.

  • Enzymatic Degradation: In biological systems, certain enzymes may be capable of degrading the PEG chain.

Q3: What are the common byproducts of this compound degradation?

The degradation of this compound can result in a variety of byproducts, depending on the degradation pathway.

Degradation PathwayCommon Byproducts
Acid-Catalyzed DeprotectionMethoxy-trityl cation, Methoxy-trityl alcohol, and the deprotected H2N-PEG7-linker.
Oxidative DegradationFormaldehyde, acetaldehyde, formic acid, glycolic acid, and shorter PEG fragments with various end groups (e.g., aldehyde, carboxylic acid).
Hydrolytic DegradationShorter PEG fragments.

Troubleshooting Guides

Issue 1: Premature cleavage of the Methoxy-trityl group during storage or reaction.

  • Possible Cause: Exposure to acidic conditions. This can be from acidic impurities in solvents, reagents, or on glassware.

  • Troubleshooting Steps:

    • Use Anhydrous and Amine-Free Solvents: Ensure all solvents are of high purity, anhydrous, and free from acidic impurities.

    • Use Acid-Free Glassware: Treat glassware with a base wash (e.g., dilute ammonium hydroxide) followed by a thorough rinse with high-purity water and drying before use.

    • Control Reaction pH: If possible, maintain a neutral or slightly basic pH during reactions where the Mmt group needs to remain intact.

    • Proper Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature to prevent exposure to atmospheric moisture and CO2, which can form carbonic acid.

Issue 2: Low yield or failed conjugation of the terminal amine.

  • Possible Cause 1: The Methoxy-trityl group has not been efficiently removed.

    • Troubleshooting Steps:

      • Optimize Deprotection Conditions: Ensure complete removal of the Mmt group by using appropriate acidic conditions (e.g., dilute trifluoroacetic acid in dichloromethane). Monitor the deprotection reaction by TLC or LC-MS.

  • Possible Cause 2: The terminal amine has undergone a side reaction.

    • Troubleshooting Steps:

      • Avoid Incompatible Reagents: The primary amine is nucleophilic and can react with various electrophiles. Avoid using reagents that can react with the amine if conjugation is not the intended next step.

  • Possible Cause 3: Degradation of the PEG chain leading to inactive products.

    • Troubleshooting Steps:

      • Minimize Exposure to Oxidants: Protect the compound from light and air. Use degassed solvents and consider adding antioxidants if compatible with the downstream application.

Issue 3: Unexpected peaks in analytical characterization (e.g., HPLC, LC-MS) of the PROTAC.

  • Possible Cause: Presence of degradation byproducts or impurities from synthesis.

  • Troubleshooting Steps:

    • Characterize Byproducts: Use mass spectrometry (MS) to identify the molecular weights of the unexpected peaks and compare them to the expected masses of potential degradation byproducts.

    • Purity Check of Starting Material: Analyze the starting this compound material to ensure its purity and rule out the presence of significant impurities from its synthesis.

    • Optimize Purification: Develop a robust purification method (e.g., preparative HPLC) to separate the desired PROTAC from any degradation products or unreacted starting materials.

Experimental Protocols

Protocol: Analysis of this compound Degradation by HPLC-MS

This protocol outlines a general method for monitoring the degradation of this compound and identifying its byproducts.

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • To study degradation under specific conditions, incubate aliquots of the stock solution under the desired conditions (e.g., different pH buffers, temperatures, or in the presence of an oxidizing agent like hydrogen peroxide).

    • At various time points, take an aliquot of the reaction mixture and quench the reaction if necessary (e.g., by neutralizing the pH or adding a radical scavenger).

    • Dilute the samples to an appropriate concentration for HPLC-MS analysis.

  • HPLC-MS Conditions:

    • HPLC System: A standard reverse-phase HPLC system.

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of mobile phase B to elute the parent compound and its more polar degradation products. For example, 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer in positive ion mode.

    • MS Scan Range: m/z 100-1000.

  • Data Analysis:

    • Monitor the disappearance of the peak corresponding to the intact this compound over time.

    • Identify the peaks of potential degradation products by their mass-to-charge ratios. For example, look for the mass of the deprotected amine, methoxy-trityl alcohol, and various oxidized PEG fragments.

Visualizations

This compound This compound Deprotected Amine Deprotected Amine This compound->Deprotected Amine Deprotection Methoxy-trityl Cation Methoxy-trityl Cation This compound->Methoxy-trityl Cation Cleavage Acidic Conditions Acidic Conditions Acidic Conditions->Deprotected Amine Acidic Conditions->Methoxy-trityl Cation

Caption: Acid-catalyzed degradation pathway of this compound.

This compound This compound PEG Chain Scission PEG Chain Scission This compound->PEG Chain Scission Degradation Oxidative Stress Oxidative Stress Oxidative Stress->PEG Chain Scission Formaldehyde Formaldehyde PEG Chain Scission->Formaldehyde Formic Acid Formic Acid PEG Chain Scission->Formic Acid Shorter PEG Fragments Shorter PEG Fragments PEG Chain Scission->Shorter PEG Fragments

Caption: Oxidative degradation pathway of the PEG chain in this compound.

cluster_troubleshooting Troubleshooting Workflow Issue Low PROTAC Activity Check_Purity 1. Check Purity of This compound Issue->Check_Purity Check_Deprotection 2. Confirm Mmt Deprotection Check_Purity->Check_Deprotection Optimize_Linker 3. Optimize Linker Attachment & Length Check_Deprotection->Optimize_Linker Assess_Stability 4. Assess PROTAC Stability Optimize_Linker->Assess_Stability

Caption: A logical workflow for troubleshooting low PROTAC activity.

how to avoid side reactions with Methoxy-Tr-NH-PEG7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methoxy-Tr-NH-PEG7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for successful implementation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a discrete polyethylene glycol (dPEG®) linker containing a terminal amine group protected by a methoxytrityl (Mmt) group. The PEG7 chain provides a hydrophilic spacer of a defined length. Its primary application is in bioconjugation and the synthesis of complex molecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the protected amine allows for sequential and controlled conjugation steps.[1]

Q2: Why is the amine group protected with a methoxytrityl (Mmt) group?

The methoxytrityl group is an acid-labile protecting group. This protection prevents the primary amine from reacting prematurely. It allows for the selective deprotection of the amine under mild acidic conditions, enabling its reaction with a desired substrate at a specific point in a multi-step synthesis. This is crucial for creating well-defined bioconjugates.

Q3: What are the general advantages of using a PEG linker in bioconjugation?

PEG linkers offer several benefits in bioconjugation, including:

  • Increased Solubility: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic molecules in aqueous solutions.[2][3]

  • Improved Stability: PEGylation can protect conjugated molecules from enzymatic degradation.[2][3]

  • Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on a molecule, potentially reducing immune responses.

  • Enhanced Pharmacokinetics: By increasing the hydrodynamic volume, PEGylation can prolong the circulation half-life of a therapeutic by reducing renal clearance.

Q4: What are the potential drawbacks or side effects of PEGylation in general?

While advantageous, PEGylation can have some drawbacks:

  • Immunogenicity: Despite generally reducing immunogenicity, anti-PEG antibodies can develop in some cases, leading to accelerated clearance of the PEGylated molecule.

  • Hypersensitivity Reactions: In rare instances, hypersensitivity or anaphylactic reactions to PEG-containing therapeutics have been reported.

  • Reduced Bioactivity: The PEG chain can sometimes sterically hinder the interaction of the conjugated molecule with its target, leading to reduced biological activity.

  • Cellular Vacuolation: High molecular weight PEGs have been associated with the formation of vacuoles in cells.

Troubleshooting Guide: Side Reactions and Experimental Challenges

This guide addresses specific issues that may arise during the deprotection and subsequent use of this compound.

Issue 1: Incomplete Deprotection of the Methoxytrityl (Mmt) Group

Symptom: Analytical data (e.g., HPLC, Mass Spectrometry) of the final conjugate shows a mixed population, with a significant portion still containing the Mmt protecting group.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Acid Concentration or Reaction Time The Mmt group is cleaved under acidic conditions. Increase the concentration of trifluoroacetic acid (TFA) incrementally (e.g., from 1% to 2-5% in DCM) or extend the reaction time. Monitor the deprotection progress by TLC or LC-MS to determine the optimal conditions.
Inadequate Scavenger The cleaved methoxytrityl cation is reactive and can re-attach to the amine or other nucleophiles. Include a scavenger like triethylsilane (TES) or triisopropylsilane (TIS) (typically 5% v/v) in the deprotection solution to quench the cation.
Moisture in the Reaction Water can compete with the acid and reduce the efficiency of deprotection. Ensure all solvents and reagents are anhydrous.
Issue 2: Side Reactions During Mmt Deprotection

Symptom: Mass spectrometry analysis reveals unexpected adducts on your molecule of interest, or there is a loss of yield due to insoluble byproducts.

Possible Causes & Solutions:

CauseRecommended Solution
Alkylation by the Methoxytrityl Cation The highly stable methoxytrityl cation generated during deprotection can alkylate electron-rich moieties on your substrate (e.g., tryptophan or tyrosine residues).
Action: Always use a scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) in your deprotection cocktail to trap the trityl cation.
Acid-Labile Functional Groups on the Substrate Other functional groups on your molecule (e.g., t-butyl esters, Boc protecting groups) may also be sensitive to the acidic deprotection conditions.
Action: If your substrate contains other acid-sensitive groups, consider using a milder deprotection condition (e.g., 1% TFA for a shorter duration) and carefully monitor the reaction. The Mmt group is more acid-labile than a standard trityl group, allowing for some selectivity.
Issue 3: Low Yield in the Subsequent Conjugation Step

Symptom: After deprotection and purification, the reaction of the newly freed amine with an activated ester (e.g., NHS ester) results in a low yield of the desired conjugate.

Possible Causes & Solutions:

CauseRecommended Solution
Protonation of the Deprotected Amine Residual acid from the deprotection step will protonate the amine, rendering it non-nucleophilic.
Action: After deprotection, thoroughly remove the acid and scavenger under vacuum. Co-evaporate with a solvent like dichloromethane or toluene. Before proceeding with the conjugation, neutralize the reaction mixture with a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) until the pH is slightly basic (pH 7.5-8.5 for NHS ester reactions).
Degradation of the PEG Linker or Substrate Prolonged exposure to strong acid can potentially lead to degradation of the PEG chain or your molecule of interest.
Action: Minimize the deprotection time to what is necessary for complete Mmt removal. Optimize the reaction conditions on a small scale first.
Instability of the Activated Ester NHS esters are susceptible to hydrolysis, especially at high pH or in the presence of water.
Action: Ensure your reaction solvent is anhydrous. Prepare and use the activated ester solution promptly.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the general procedure for removing the methoxytrityl (Mmt) protecting group to yield the free amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) or Triisopropylsilane (TIS) as a scavenger

  • Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Thin Layer Chromatography (TLC) or LC-MS for reaction monitoring

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., Nitrogen).

  • Prepare the deprotection cocktail: 2% TFA and 5% TES in anhydrous DCM.

  • Add the deprotection cocktail to the solution of the protected PEG linker.

  • Stir the reaction at room temperature. Monitor the reaction progress every 15-30 minutes using TLC or LC-MS until the starting material is fully consumed.

  • Once the reaction is complete, remove the solvent and excess reagents under reduced pressure.

  • Co-evaporate the residue with DCM (2-3 times) to ensure complete removal of residual TFA.

  • The resulting deprotected amine-PEG linker is ready for the next conjugation step. For immediate use, dissolve the residue in an appropriate anhydrous solvent (e.g., DMF or DMSO) and neutralize with DIPEA if necessary for the subsequent reaction.

Quantitative Data on Deprotection Conditions:

Protecting GroupReagentConditionsCleavage TimeReference
Methoxytrityl (Mmt)1% TFA in DCM/TES (95:5)Room Temperature~30 minutes
Methoxytrityl (Mmt)2% TFA in DCM with 5% TISRoom Temperature5 x 10 minutes
Trityl (Tr)1% TFA in DCM/TES (95:5)Room Temperature~10 hours (estimated 4-5% cleavage in 30 min)
Dimethoxytrityl (DMTr)80% Acetic AcidRoom Temperature2 hours

Visualizations

Deprotection and Potential Side Reaction Pathway

Caption: Methoxytrityl deprotection workflow and the role of scavengers.

General Experimental Workflow for Bioconjugation

experimental_workflow A 1. Deprotection of This compound B 2. Removal of Acid & Scavenger A->B C 3. Neutralization (if necessary) B->C D 4. Conjugation to Activated Molecule C->D E 5. Purification of Final Conjugate D->E F 6. Analysis (HPLC, MS) E->F

Caption: Step-by-step workflow for using this compound.

References

Technical Support Center: Enhancing Metabolic Stability of Methoxy-Tr-NH-PEG7 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of Methoxy-Tr-NH-PEG7 PROTACs.

Frequently Asked Questions (FAQs)

Q1: My this compound PROTAC shows poor metabolic stability in vitro. What are the likely metabolic hotspots?

A1: The this compound moiety contains several potential sites for metabolic degradation. The metabolism of a PROTAC molecule may be different from the sum of the metabolism of its individual components.[][2] Key metabolic hotspots include:

  • PEG7 Linker: The polyethylene glycol (PEG) chain is a primary site of metabolism. The main metabolic reactions are O-dealkylation and hydroxylation, often mediated by Cytochrome P450 (CYP) enzymes.[][] Longer, flexible linkers are generally more susceptible to metabolism than shorter or more rigid linkers.[]

  • Methoxy-Trityl (Methoxy-Tr) Group: The methoxy group on the trityl moiety is susceptible to O-demethylation. The aromatic rings of the trityl group can also undergo hydroxylation.

  • Amine (NH) Linkage: The NH group and adjacent carbons can be sites of N-dealkylation and oxidation.

  • Linker Connection Points: The positions where the linker connects to the two ligands are often major metabolic sites.

Q2: How can I experimentally identify the site of metabolism in my PROTAC?

A2: Metabolite identification studies are crucial for pinpointing metabolic soft spots. A typical workflow involves:

  • In Vitro Incubation: Incubate the PROTAC with a relevant metabolic system, such as human liver microsomes (HLM) or cryopreserved human hepatocytes. Hepatocytes are often preferred as they contain both Phase I and Phase II metabolic enzymes.

  • Sample Analysis: At various time points, quench the reaction and analyze the samples using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

  • Metabolite Characterization: Identify the structures of metabolites by comparing their mass-to-charge ratios (m/z) and fragmentation patterns with the parent compound. This allows you to determine the specific site of modification (e.g., hydroxylation, demethylation).

Q3: What chemical modification strategies can I use to block metabolism at the PEG7 linker?

A3: Several strategies can enhance the stability of PEG linkers:

  • Introduce Rigidity: Replacing flexible linear linkers with rigid cyclic structures like piperazine, piperidine, or triazoles can significantly increase metabolic stability. Rigid linkers can pre-organize the PROTAC into a conformation that is less favorable for metabolic enzymes to access.

  • Steric Hindrance: Introducing bulky groups, such as gem-dimethyl groups, on the carbons of the PEG chain can sterically shield these positions from CYP enzyme activity.

  • Linker Length: For many PROTACs, as the linker length increases, the metabolic stability decreases. Shorter linkers may possess greater steric hindrance, preventing the PROTAC from entering the catalytic site of metabolic enzymes.

Q4: Are there more stable alternatives to the Methoxy-Trityl group?

A4: If the Methoxy-Trityl group is identified as a primary site of metabolism, consider replacing it with bioisosteres that are less prone to oxidation or O-dealkylation. Evaluating different chemical groups that maintain the necessary binding affinity and physicochemical properties while improving metabolic stability is a key optimization step.

Troubleshooting Guides

Problem 1: High clearance and short half-life (t½) in human liver microsomes.
Possible Cause Troubleshooting Steps & Solutions
Extensive Phase I Metabolism The PROTAC is likely being rapidly metabolized by CYP enzymes, which are abundant in liver microsomes. This is a common issue for molecules with flexible linkers or metabolically labile functional groups.
Identify Metabolic Hotspots Conduct a metabolite identification study using LC-MS/MS to pinpoint the exact sites of oxidation, dealkylation, or hydrolysis.
Structural Modification Based on the metabolite ID, implement strategies to block metabolism. For example, if the PEG linker is the hotspot, replace it with a more rigid cyclic linker (e.g., piperazine). If the methoxy group is being cleaved, consider replacing it with a more stable group.
Consider Non-CYP Enzymes While microsomes primarily assess CYP metabolism, other enzymes like aldehyde oxidase (AO) can also contribute. If stability is still poor after addressing CYP-mediated metabolism, consider assays with liver cytosol or S9 fractions, which contain AO.
Problem 2: PROTAC is stable in microsomes but shows poor stability in hepatocytes.
Possible Cause Troubleshooting Steps & Solutions
Phase II Metabolism Hepatocytes contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs). The PROTAC, or a Phase I metabolite, may be undergoing rapid conjugation (e.g., glucuronidation), leading to clearance.
Analyze for Conjugates Re-analyze the hepatocyte assay samples, specifically looking for mass shifts corresponding to the addition of glucuronic acid or sulfate groups.
Block Phase II Sites If a specific site (e.g., a newly formed hydroxyl group) is being conjugated, modify the molecule to prevent the initial Phase I oxidation or block the site of conjugation.
Transporter-Mediated Uptake Poor stability in hepatocytes could also be related to efficient uptake into the cells, exposing the PROTAC to a higher concentration of intracellular metabolic enzymes.

Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay evaluates the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.

  • Reagent Preparation:

    • Prepare a stock solution of the PROTAC (e.g., 10 mM in DMSO).

    • Thaw pooled HLM on ice.

    • Prepare a 0.5 M phosphate buffer (pH 7.4).

    • Prepare a 20 mM NADPH solution in buffer (prepare fresh).

  • Incubation:

    • In a 96-well plate, add phosphate buffer.

    • Add HLM to a final concentration of 0.5 mg/mL.

    • Add the PROTAC to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH solution.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Centrifuge the plate at 4,000 rpm for 20 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent PROTAC at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining PROTAC versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

Protocol 2: Metabolite Identification in Human Hepatocytes

This protocol is used to identify the metabolic soft spots of a PROTAC.

  • Cell Culture:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability.

    • Seed hepatocytes in collagen-coated plates at an appropriate density.

  • Incubation:

    • After allowing cells to attach, replace the medium with fresh incubation medium containing the PROTAC (e.g., 5 µM).

    • Incubate at 37°C in a humidified incubator.

  • Sample Collection:

    • Collect samples of both cells and supernatant at multiple time points (e.g., 0, 1, 2, 4 hours).

    • Quench the reaction by adding ice-cold acetonitrile.

  • Sample Processing:

    • Homogenize the cell samples.

    • Centrifuge all samples to remove protein and cell debris.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a high-resolution mass spectrometer.

    • Use data mining software to search for potential metabolites by identifying mass shifts from the parent compound (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation).

    • Confirm the structure of potential metabolites using MS/MS fragmentation analysis.

Visual Guides

Metabolic_Stability_Workflow Troubleshooting Workflow for Poor Metabolic Stability cluster_problem Problem Identification cluster_investigation Investigation cluster_analysis Analysis & Hypothesis cluster_solution Solution & Optimization PoorStability PROTAC shows poor in vitro metabolic stability (low t½) Assay Perform Metabolic Stability Assays (Microsomes, Hepatocytes) PoorStability->Assay Start Here MetID Conduct Metabolite ID Study (LC-MS/MS) Assay->MetID If stability is poor IdentifyHotspot Identify Metabolic Hotspot(s) (e.g., PEG, Methoxy-Tr, NH) MetID->IdentifyHotspot Hypothesize Hypothesize Metabolic Pathway (e.g., CYP3A4 oxidation) IdentifyHotspot->Hypothesize Modify Synthesize Analogs with Strategic Modifications Hypothesize->Modify Design Strategy ReTest Re-evaluate Metabolic Stability of New Analogs Modify->ReTest ReTest->PoorStability Iterate if needed

Caption: A workflow for identifying and addressing metabolic liabilities.

Potential_Metabolic_Pathways Potential Metabolic Pathways for this compound PROTACs cluster_pathways Primary Metabolic Reactions (Phase I) cluster_enzymes Key Enzymes Parent This compound PROTAC O_Dealk O-Dealkylation (PEG Chain or Methoxy Group) Parent->O_Dealk Hydrox Hydroxylation (Aromatic Rings or Alkyl Chain) Parent->Hydrox N_Dealk N-Dealkylation (at NH-Linkage) Parent->N_Dealk CYP450 CYP450s (e.g., CYP3A4) CYP450->O_Dealk catalyzes CYP450->Hydrox catalyzes AOX Aldehyde Oxidase (AOX) AOX->Hydrox can catalyze Linker_Modification_Strategies Strategies to Enhance Linker Stability cluster_strategies Modification Approaches cluster_examples Specific Examples Goal Goal: Improve Metabolic Stability of PEG7 Linker Rigid Increase Rigidity Goal->Rigid Steric Introduce Steric Shielding Goal->Steric Deuterate Deuteration Goal->Deuterate Rigid_Ex Replace PEG with: - Piperazine/Piperidine - Triazole Rings - Cycloalkanes Rigid->Rigid_Ex e.g. Steric_Ex Incorporate: - gem-dimethyl groups Steric->Steric_Ex e.g. Deuterate_Ex Replace C-H with C-D bonds at metabolic hotspots Deuterate->Deuterate_Ex e.g.

References

Technical Support Center: Methoxy-Tr-NH-PEG7 Linkers for Improved Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methoxy-Tr-NH-PEG7 linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing these linkers to address poor pharmacokinetics in their experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what is its primary application?

A1: The this compound linker is a heterobifunctional molecule used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of a methoxy-trityl (Methoxy-Tr) protected amine group, a seven-unit polyethylene glycol (PEG7) chain, and a terminal functional group for conjugation. Its primary role is to connect a ligand that binds to a target protein of interest and a ligand that recruits an E3 ubiquitin ligase.[1][2] The PEG7 chain is incorporated to improve the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability, which can lead to enhanced pharmacokinetic profiles.[3]

Q2: How does the PEG7 component of the linker help in overcoming poor pharmacokinetics?

A2: The polyethylene glycol (PEG) chain in the linker improves the pharmacokinetic properties of a PROTAC in several ways:

  • Increased Solubility: PEG linkers are hydrophilic and can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these large molecules.

  • Improved Cell Permeability: By modifying the overall physicochemical properties, PEG linkers can help balance the hydrophilicity and lipophilicity of the PROTAC, which is crucial for its ability to cross cell membranes.

  • Reduced Aggregation: The hydrophilic nature of the PEG chain can form a "hydration shell" around the PROTAC, which can reduce non-specific interactions and prevent aggregation.

  • Extended Half-Life: The increased hydrodynamic volume of the PEGylated PROTAC can reduce renal clearance, leading to a longer circulation half-life.

Q3: What is the purpose of the Methoxy-Trityl (Methoxy-Tr) group?

A3: The methoxy-trityl group is a protecting group for the primary amine (-NH) on the linker. This protection is crucial during the synthesis of the PROTAC to prevent unwanted side reactions of the amine group. The trityl group is acid-labile and can be selectively removed under mild acidic conditions to allow for the conjugation of the linker to another molecule.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Conjugation Reaction
Possible Cause Troubleshooting Steps
Inefficient Amide Coupling 1. Optimize Coupling Reagents: Use a combination of a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA, NMM). Screen different reagents to find the optimal combination for your specific substrates. 2. Check Reagent Stoichiometry: Ensure the correct molar ratios of the carboxylic acid, amine, coupling agent, and base are used. An excess of the coupling agent and base may be required. 3. Reaction Time and Temperature: Monitor the reaction progress using LC-MS. If the reaction is slow, consider increasing the reaction time or temperature.
Poor Solubility of Reactants 1. Solvent Selection: Use a polar aprotic solvent such as DMF or DMSO to dissolve the reactants. 2. Sonication: Briefly sonicate the reaction mixture to aid in the dissolution of any solids.
Side Reactions 1. Moisture Contamination: Ensure all glassware is dry and use anhydrous solvents, as water can hydrolyze the activated carboxylic acid intermediate. 2. Protecting Group Issues: Confirm that all other reactive functional groups on your molecules are appropriately protected to avoid side reactions.
Problem 2: Difficulty in Deprotecting the Methoxy-Trityl Group
Possible Cause Troubleshooting Steps
Incomplete Deprotection 1. Acid Strength and Concentration: The trityl group is removed under acidic conditions. If deprotection is incomplete, a slightly stronger acid or a higher concentration of the acid (e.g., trifluoroacetic acid - TFA) may be needed. 2. Reaction Time: Extend the reaction time and monitor the deprotection by TLC or LC-MS.
Degradation of the PROTAC 1. Mild Acidic Conditions: If the PROTAC molecule is sensitive to strong acids, use milder conditions such as acetic acid or formic acid. 2. Scavengers: The trityl cation formed during deprotection can be reactive. Add a scavenger like triisopropylsilane (TIPS) to the reaction mixture to trap the cation and prevent side reactions.
Problem 3: Challenges in Purification of the Final PROTAC
Possible Cause Troubleshooting Steps
Co-elution of Impurities 1. Optimize HPLC Conditions: Develop a gradient method for reverse-phase HPLC (RP-HPLC) that provides good separation of your product from starting materials and byproducts. Vary the mobile phase composition and gradient slope. 2. Alternative Chromatography: Consider other purification techniques such as size-exclusion chromatography (SEC) if there are significant size differences between your product and impurities.
Product Aggregation 1. Solvent Choice: Dissolve the crude product in a suitable solvent for purification. The PEG linker should improve solubility, but for some PROTACs, a small amount of DMSO or DMF may be needed in the injection solvent.

Data Presentation

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficacy

PROTAC TargetLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α12>1000<20
Estrogen Receptor α1610080
BRD4PEG2~50~90
BRD4PEG3~20>95
BRD4PEG4~100~80

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a general method for coupling the this compound linker (as the amine component) to a carboxylic acid-containing molecule.

Materials:

  • This compound linker

  • Carboxylic acid-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the this compound linker (1.1 eq) in anhydrous DMF.

  • Add the solution of the linker to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Methoxy-Trityl Group Deprotection

Materials:

  • Trityl-protected PROTAC

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Triisopropylsilane (TIPS) (optional scavenger)

Procedure:

  • Dissolve the trityl-protected PROTAC in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 10-20% v/v) dropwise to the solution. If the substrate is sensitive, a lower concentration of TFA or a milder acid should be used.

  • If using a scavenger, add TIPS (1-2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The crude deprotected PROTAC can then be purified by preparative HPLC.

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation cluster_data Data Analysis Start Starting Materials (Warhead, Linker, E3 Ligand) Conjugation Conjugation Reactions Start->Conjugation Deprotection Deprotection Conjugation->Deprotection Purification HPLC Purification Deprotection->Purification Characterization Structure Verification (LC-MS, NMR) Purification->Characterization In_Vitro In Vitro Assays (Degradation, Permeability) Characterization->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro->In_Vivo Data_Analysis Data Analysis & Optimization In_Vivo->Data_Analysis

Caption: General experimental workflow for PROTAC development.

References

overcoming steric hindrance in Methoxy-Tr-NH-PEG7 PROTAC design

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methoxy-Tr-NH-PEG7 PROTACs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experimental workflow, with a focus on mitigating steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound linker in a PROTAC?

The this compound linker is a flexible, hydrophilic polyethylene glycol (PEG)-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its primary functions are to:

  • Bridge the gap: It covalently connects the ligand that binds to your protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[3]

  • Enable ternary complex formation: The linker's length and flexibility are crucial for allowing the POI and the E3 ligase to come together in a productive ternary complex, which is essential for ubiquitination and subsequent degradation of the POI.[3][4]

  • Influence physicochemical properties: The PEG component can improve the solubility and cell permeability of the PROTAC molecule, which are often large and can have poor pharmacokinetic properties.

Q2: My this compound PROTAC shows good binding to my target protein and the E3 ligase independently, but I don't see any protein degradation. What could be the issue?

This is a common challenge in PROTAC development and often points to issues with the formation of a stable and productive ternary complex. Several factors could be at play:

  • Steric Hindrance: The most likely culprit is steric hindrance within the ternary complex. The this compound linker, while flexible, may not be the optimal length or geometry to allow the two proteins to orient correctly for ubiquitin transfer. The linker itself or the PROTAC molecule as a whole could be clashing with the surfaces of either the target protein or the E3 ligase.

  • Unproductive Ternary Complex: Even if a ternary complex forms, it may not be in a conformation that allows the E3 ligase to ubiquitinate the target protein. The distance and orientation between the E3 ligase's active site and the lysine residues on the target protein surface are critical.

  • Poor Cellular Permeability: While PEG linkers can enhance solubility, the overall size and properties of the PROTAC might still limit its ability to cross the cell membrane and reach its intracellular target.

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not lead to degradation. This can result in a bell-shaped dose-response curve where higher concentrations lead to less degradation.

Q3: How can I overcome potential steric hindrance with my this compound PROTAC design?

Overcoming steric hindrance typically involves systematically modifying the PROTAC linker. Here are several strategies:

  • Vary the Linker Length: Synthesize a series of PROTACs with different PEG linker lengths (e.g., PEG3, PEG5, PEG9) to empirically determine the optimal length for your specific target and E3 ligase pair. Even small changes can have a significant impact on degradation efficacy.

  • Change the Attachment Point: The point at which the linker is attached to the target ligand or the E3 ligase ligand can dramatically alter the trajectory of the linker and the resulting ternary complex geometry. Exploring alternative, solvent-exposed positions on your ligands can relieve steric clashes.

  • Introduce Rigidity: While PEG linkers are flexible, sometimes a more rigid linker can pre-organize the PROTAC into a more favorable conformation for ternary complex formation. Consider incorporating elements like piperazine, piperidine, or alkynes into the linker structure.

  • Computational Modeling: Utilize molecular dynamics simulations and protein-protein docking to model the ternary complex. This can help visualize potential steric clashes and guide the rational design of new linkers with improved compatibility.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No target degradation observed Steric hindrance preventing ternary complex formation.1. Synthesize PROTACs with varying PEG linker lengths. 2. Explore different linker attachment points on the warhead or E3 ligase ligand. 3. Use computational modeling to predict and avoid steric clashes.
Low cell permeability.1. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). 2. Modify the linker to improve physicochemical properties (e.g., by incorporating more hydrophilic or rigid elements).
"Hook effect" at high concentrations.Perform a wide dose-response experiment to identify the optimal concentration range.
Low degradation efficiency (Dmax) Suboptimal ternary complex conformation.1. Experiment with more rigid linkers (e.g., piperazine, alkyne-based) to stabilize a productive conformation. 2. Switch to a different E3 ligase that may have a more favorable protein-protein interface with your target.
Poor reproducibility Issues with PROTAC synthesis and purity.1. Optimize the synthetic route and purification methods. 2. Confirm the identity and purity of the final compound using techniques like NMR and LC-MS.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of a this compound PROTAC via Amide Coupling

This protocol outlines a general procedure for the final coupling step in a PROTAC synthesis, where a carboxylic acid-functionalized warhead is joined with the this compound-E3 ligase ligand moiety.

  • Dissolution: Dissolve the carboxylic acid-functionalized warhead (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add the this compound-E3 ligase ligand moiety (1 equivalent) to the activated warhead solution.

  • Reaction: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the structure and purity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Assessing Ternary Complex Formation using Surface Plasmon Resonance (SPR)

This biophysical assay can provide insights into the formation and stability of the ternary complex.

  • Immobilization: Covalently immobilize either the purified target protein or the E3 ligase onto an SPR sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the this compound PROTAC over the immobilized protein to determine the binary binding affinity (KD).

    • Separately, determine the binary KD of the PROTAC for the other protein partner in solution.

  • Ternary Complex Analysis:

    • Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor chip.

    • An increase in the response units (RU) compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of ternary complex formation. Positive cooperativity (enhanced binding in the ternary complex) is often a good indicator of a productive PROTAC.

Visualizing Experimental Workflows and Concepts

Below are diagrams generated using Graphviz to illustrate key processes and logical relationships in this compound PROTAC design and troubleshooting.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC Target Binder This compound Linker E3 Ligase Binder Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex mediates POI Protein of Interest (POI) POI->Ternary_Complex binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome targets POI to Degradation POI Degradation Proteasome->Degradation Troubleshooting_Workflow start Start: this compound PROTAC Synthesized test_degradation Test for Target Degradation (e.g., Western Blot) start->test_degradation is_degraded Degradation Observed? test_degradation->is_degraded end_success Success: Optimize Dose and Characterize is_degraded->end_success Yes no_degradation No Degradation is_degraded->no_degradation No check_binding Confirm Binary Binding (e.g., SPR, ITC) no_degradation->check_binding is_binding Binary Binding Confirmed? check_binding->is_binding resynthesize Troubleshoot Synthesis or Ligand Choice is_binding->resynthesize No steric_hindrance Suspect Steric Hindrance in Ternary Complex is_binding->steric_hindrance Yes optimize_linker Optimize Linker: - Vary Length (PEG3, 5, 9) - Change Attachment Point - Introduce Rigidity steric_hindrance->optimize_linker optimize_linker->test_degradation re-test

References

Technical Support Center: Purification of Methoxy-Tr-NH-PEG7 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers purifying PROTACs synthesized using a Methoxy-Tr-NH-PEG7 linker. The unique chemical properties of this linker, combining a highly hydrophobic Methoxy-Trityl (MeO-Tr) group with a flexible, polar polyethylene glycol (PEG) chain, present specific challenges during purification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound PROTACs?

The primary challenges stem from the molecule's amphipathic nature. The large, nonpolar MeO-Tr group imparts significant hydrophobicity, which can lead to poor solubility in aqueous mobile phases commonly used in reversed-phase chromatography.[1] Conversely, the PEG7 linker adds polarity and flexibility. This combination can cause issues like poor peak shape, aggregation, and difficult separation from starting materials or byproducts. The complexity and size of PROTAC molecules further complicate purification efforts.[2][3]

Q2: Which chromatographic technique is best suited for these PROTACs?

Both Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Normal-Phase Chromatography (NPC) can be employed, with the choice depending on the specific properties of the PROTAC and the impurities.

  • Reversed-Phase HPLC (RP-HPLC) is the most common method and is highly effective for separating PEGylated molecules.[][5] It separates compounds based on hydrophobicity.

  • Normal-Phase Chromatography (NPC) can be a valuable alternative, especially for fully protected, highly hydrophobic molecules that exhibit poor solubility in the aqueous/organic mixtures used in RP-HPLC.

Q3: My PROTAC seems to be insoluble in my RP-HPLC mobile phase. What can I do?

Limited solubility in aqueous solutions is a known challenge for trityl-protected compounds. To address this, you can:

  • Modify the Mobile Phase: Increase the initial concentration of the organic solvent (e.g., acetonitrile or methanol) in your gradient.

  • Use a Stronger Organic Solvent: Consider using solvents like isopropanol in your mobile phase.

  • Add Solubilizing Agents: In some cases, small amounts of additives like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can help dissolve the sample, though they can interfere with chromatography.

  • Consider Normal-Phase Chromatography: If solubility issues persist, NPC with non-aqueous mobile phases is a strong alternative.

Q4: Should I remove the Methoxy-Trityl group before or after purification?

This depends on your overall synthesis and purification strategy.

  • Purification with the Trityl Group On: This is common. The Trityl group's strong UV absorbance can aid in detection. However, it significantly increases the molecule's hydrophobicity.

  • Purification After Detritylation: Cleavage of the MeO-Tr group will make the molecule significantly more polar, which will drastically change its retention behavior in RP-HPLC (earlier elution) and may improve its solubility in aqueous buffers.

Purification Troubleshooting Guide

This guide addresses specific experimental issues.

Problem Encountered Possible Cause Recommended Solution(s)
Poor/Broad Peak Shape in RP-HPLC Hydrophobic interactions with the stationary phase; secondary interactions; aggregation.• Increase column temperature (e.g., to 45 °C) to improve peak shape.• Use a shallower gradient to improve resolution.• Add a non-ionic detergent (e.g., 0.1% Tween-20) to the mobile phase to reduce aggregation.• Ensure the sample is fully dissolved in the injection solvent.
Low Recovery / Yield Irreversible adsorption to the column; precipitation of the compound on the column.• Check the solubility of your PROTAC in the mobile phase. Adjust the initial organic percentage if necessary.• Add organic modifiers or detergents to improve solubility.• For hydrophobic compounds, consider using a less hydrophobic column (e.g., C4 instead of C18) or switching to normal-phase chromatography.
Co-elution of Impurities Similar hydrophobicity of the PROTAC and impurities.• Optimize the gradient slope; a shallower gradient often improves resolution.• Try a different stationary phase (e.g., C18 vs. C4, or a phenyl-hexyl column).• Change the organic modifier in the mobile phase (e.g., methanol instead of acetonitrile).
Inconsistent Retention Times Poor column equilibration; changes in mobile phase composition; column degradation.• Ensure the column is thoroughly equilibrated with the starting mobile phase before each injection (at least 5-10 column volumes).• Prepare fresh mobile phases daily.• Use a column cleaning protocol regularly to remove strongly adsorbed compounds.
No Elution of the Product The compound is too hydrophobic and has irreversibly bound to the RP-column.• Flush the column with a very strong solvent like 100% isopropanol.• If the compound is still retained, it may have precipitated. See "Low Recovery".• Consider normal-phase chromatography as a more suitable alternative for highly lipophilic molecules.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

This is a general starting protocol that should be optimized for each specific PROTAC.

  • Column Selection: Start with a C4 or C18 column. C4 columns are often a good choice for PEGylated molecules.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.085% TFA.

  • Sample Preparation: Dissolve the crude PROTAC in a suitable solvent (e.g., DMF, DMSO, or a high concentration of acetonitrile) to ensure complete dissolution.

  • Chromatographic Conditions:

    • Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Column Temperature: 45 °C.

    • Detection: UV at 220 nm and 260 nm (the trityl group has a strong absorbance).

    • Gradient: A shallow gradient is recommended. For example, start with a higher organic percentage (e.g., 30-40% B) due to the MeO-Tr group's hydrophobicity and run a gradient of 1-2% per minute.

    • Example Gradient:

      Time (min) % Mobile Phase B
      0 40
      25 80
      26 95
      30 95
      31 40

      | 35 | 40 |

  • Fraction Collection & Analysis: Collect fractions corresponding to the desired peak and analyze by LC-MS to confirm the mass of the product.

Protocol 2: Normal-Phase Chromatography (NPC)

This method is suitable for highly hydrophobic, protected PROTACs that are insoluble in aqueous media.

  • Column Selection: Use a standard silica gel column.

  • Mobile Phase Preparation: A non-polar/polar solvent system.

    • Solvent A (Non-polar): Hexanes or Heptane.

    • Solvent B (Polar): Ethyl Acetate or Isopropanol.

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a solvent like Dichloromethane (DCM) or the mobile phase.

  • Chromatographic Conditions:

    • Mode: Isocratic or gradient elution. Start with a low percentage of the polar solvent and gradually increase it.

    • Detection: UV detection.

  • Fraction Collection & Analysis: Monitor the elution using Thin Layer Chromatography (TLC) or UV detection. Combine pure fractions and remove the solvent under reduced pressure.

Process Diagrams

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage synthesis Crude PROTAC Synthesis (this compound Linker) dissolution Dissolve Crude Product synthesis->dissolution chromatography Chromatography (RP-HPLC or Normal Phase) dissolution->chromatography collection Fraction Collection chromatography->collection analysis Purity & Identity Check (LC-MS, NMR) collection->analysis final_product Pure PROTAC analysis->final_product

Caption: General workflow for PROTAC purification and analysis.

decision_tree start PROTAC Soluble in Aqueous/Organic Mix? node_rp Use Reversed-Phase HPLC (RP-HPLC) start->node_rp  Yes node_np Use Normal-Phase Chromatography (NPC) start->node_np  No troubleshoot Troubleshoot RP-HPLC: - Adjust Mobile Phase - Increase Temperature - Use Shallower Gradient node_rp->troubleshoot  Poor Separation?

Caption: Decision tree for selecting a purification strategy.

References

Validation & Comparative

Methoxy-Tr-NH-PEG7 vs. Alkyl Linkers in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker, the bridge connecting the target protein-binding warhead and the E3 ligase-recruiting ligand, plays a pivotal role in the efficacy of these heterobifunctional molecules. Its composition, length, and flexibility significantly influence the formation and stability of the ternary complex, ultimately dictating the potency and extent of target protein degradation. This guide provides an objective comparison of two commonly employed flexible linker classes: polyethylene glycol (PEG)-based linkers, specifically Methoxy-Tr-NH-PEG7, and traditional alkyl linkers, supported by experimental data and detailed methodologies.

The Balancing Act: Physicochemical Properties and Their Impact on Efficacy

The choice between a hydrophilic PEG linker and a more hydrophobic alkyl linker involves a trade-off in physicochemical properties that can profoundly affect a PROTAC's performance.

This compound Linkers: As a member of the PEG linker family, this compound imparts hydrophilicity to the PROTAC molecule.[1][2] This characteristic can enhance the aqueous solubility of the PROTAC, which is often a challenge for these high molecular weight molecules, and improve compatibility with physiological environments.[1][3] Improved solubility can be advantageous for formulation and bioavailability. Statistics indicate that approximately 54% of reported PROTACs utilize PEG linkers, highlighting their prevalence in the field.[4]

Alkyl Linkers: In contrast, alkyl linkers, composed of saturated or unsaturated hydrocarbon chains, are generally hydrophobic. This hydrophobicity can enhance cell permeability, a crucial factor for reaching intracellular targets. However, it may also lead to lower aqueous solubility and an increased risk of non-specific binding.

Head-to-Head Comparison: Impact on PROTAC Potency

Direct comparative studies systematically evaluating this compound versus a structurally analogous alkyl linker for the same target and E3 ligase are not extensively available in the public domain. However, insights can be drawn from studies that have compared PEG and alkyl linkers of similar lengths.

One study investigating the degradation of the E3 ligase Cereblon (CRBN) itself provides a notable comparison. Degraders were synthesized by conjugating VHL and CRBN ligands with either a nine-atom alkyl chain or a linker composed of three PEG units. The PROTAC with the alkyl linker induced a concentration-dependent decrease in CRBN levels in HEK293T cells. Conversely, the substitution with the PEG linker resulted in only weak CRBN degradation. This suggests that for this particular system, the more hydrophobic alkyl linker was more effective in promoting degradation. The underlying mechanism for this difference was not fully elucidated but highlights that the atomic composition of the linker can have significant effects on PROTAC potency.

It is crucial to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and what proves effective for one system may not be for another.

Quantitative Data Summary

The following tables summarize the key characteristics and a direct, albeit non-BRD4 specific, comparison of PEG and alkyl linkers in PROTACs.

Table 1: General Properties of this compound and Alkyl Linkers

FeatureThis compound (PEG-based)Alkyl Linker
Composition Repeating ethylene glycol units with a methoxy-trityl amine terminal.Saturated or unsaturated hydrocarbon chain.
Hydrophilicity HighLow
Solubility Generally improves aqueous solubility of the PROTAC.Can decrease aqueous solubility.
Cell Permeability May be lower due to increased polarity.Generally higher due to hydrophobicity.
Metabolic Stability Can be susceptible to in vivo metabolism.Generally stable.
Prevalence Widely used in PROTAC design.Also a very common linker motif.

Table 2: Comparative Efficacy of a PEG vs. Alkyl Linker in CRBN Degradation

Linker TypeTargetE3 Ligase LigandCell LineDegradation EfficacyReference
Alkyl (9-atom) CRBNVHL LigandHEK293TConcentration-dependent decrease
PEG (3 units) CRBNVHL LigandHEK293TWeak degradation

Experimental Protocols

Accurate determination of PROTAC efficacy relies on robust and well-defined experimental protocols.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Treat cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a standard method such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by size on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values.

Ternary Complex Formation Assays

The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for successful protein degradation. Several biophysical techniques can be employed to characterize this interaction.

Surface Plasmon Resonance (SPR):

  • Immobilize one of the proteins (e.g., the E3 ligase) on a sensor chip.

  • Flow a solution containing the PROTAC over the chip to measure their binding affinity.

  • Subsequently, flow a solution containing both the PROTAC and the target protein to measure the formation of the ternary complex. An increase in the binding response compared to the PROTAC alone indicates ternary complex formation.

Isothermal Titration Calorimetry (ITC):

  • Titrate the PROTAC into a solution containing the target protein to measure their binding thermodynamics.

  • In a separate experiment, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.

  • A change in the binding isotherm and thermodynamic parameters (e.g., enthalpy, entropy) can confirm the formation of the ternary complex and provide insights into the cooperativity of the interaction.

Visualizing the Process

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry & Data Analysis (DC50 & Dmax) detection->analysis end Results analysis->end

Caption: Western Blot Experimental Workflow.

Linker_Properties_Relationship cluster_linker Linker Choice cluster_properties Physicochemical Properties cluster_outcome Biological Outcome PEG This compound (Hydrophilic) Solubility Solubility PEG->Solubility Increases Permeability Cell Permeability PEG->Permeability May Decrease Alkyl Alkyl Linker (Hydrophobic) Alkyl->Solubility Decreases Alkyl->Permeability Increases Ternary_Complex Ternary Complex Formation & Stability Solubility->Ternary_Complex Efficacy PROTAC Efficacy (DC50 & Dmax) Solubility->Efficacy Permeability->Ternary_Complex Permeability->Efficacy Ternary_Complex->Efficacy

Caption: Logical Relationship of Linker Properties.

Conclusion

The selection between a this compound and an alkyl linker in PROTAC design is a nuanced decision that requires careful consideration of the target protein, the chosen E3 ligase, and the desired overall properties of the molecule. While PEG linkers offer the advantage of enhanced solubility, alkyl linkers may provide superior cell permeability. The limited available direct comparative data suggests that linker composition can significantly impact degradation efficacy, with no single linker type being universally optimal. Therefore, a systematic evaluation of a variety of linker types and lengths, using the robust experimental protocols outlined in this guide, is paramount to identifying the most effective PROTAC for a given biological target.

References

A Comparative Guide to PROTAC Selectivity and Off-Target Profiling: MZ1 vs. dBET1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional inhibition to induced degradation of disease-causing proteins. A key challenge in the development of PROTACs is ensuring their specificity to mitigate potential off-target effects. This guide provides a comparative analysis of two well-characterized BET (Bromodomain and Extra-Terminal) protein degraders, MZ1 and dBET1. Both utilize the same warhead, JQ1, to target the BET family of proteins (BRD2, BRD3, and BRD4), but they employ different E3 ligase recruiters, leading to distinct selectivity profiles and off-target effects.

This guide will delve into the experimental data comparing their performance, provide detailed methodologies for key profiling experiments, and visualize the underlying biological and experimental workflows. While the initial query mentioned Methoxy-Tr-NH-PEG7, it is important to clarify that this is a chemical linker used in the synthesis of PROTACs[1][2]. The selectivity and off-target effects are a function of the entire PROTAC molecule—the warhead, the E3 ligase ligand, and the connecting linker—not the linker in isolation. Both MZ1 and dBET1 incorporate polyethylene glycol (PEG)-based linkers, and their comparison offers valuable insights into how PROTAC design influences selectivity.

Comparative Analysis of MZ1 and dBET1

MZ1 and dBET1 are both potent degraders of the BET family of proteins, which are critical regulators of gene expression and are implicated in various cancers. However, their selectivity within the BET family and across the broader proteome differs significantly. MZ1 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, while dBET1 recruits Cereblon (CRBN)[3][4]. This fundamental difference in their mechanism of action has a profound impact on their degradation profiles.

Quantitative Performance and Selectivity

Experimental data has consistently shown that MZ1 exhibits a higher degree of selectivity for BRD4 over other BET family members, BRD2 and BRD3. In contrast, dBET1 tends to degrade BRD2, BRD3, and BRD4 more indiscriminately[3]. This difference in selectivity is crucial, as the ability to selectively degrade one family member over others can lead to a more favorable therapeutic window and reduced toxicity.

ParameterMZ1dBET1Reference
Target E3 Ligase von Hippel-Lindau (VHL)Cereblon (CRBN)
Warhead (+)-JQ1(+)-JQ1
Primary Target BRD4BRD2/3/4
Selectivity Profile Preferential degradation of BRD4 over BRD2 and BRD3.Pan-BET degrader.
DC50 (BRD4) 2-20 nM (cell line dependent)~100 nM (in MV4;11 cells)
Off-Target Profile High degree of proteome-wide selectivity for BET proteins.Known to be less specific than MZ1.

Experimental Protocols for Selectivity and Off-Target Profiling

A rigorous assessment of a PROTAC's selectivity and potential off-target effects is critical for its preclinical development. A multi-pronged approach combining global proteomics with targeted validation methods is the gold standard.

Global Proteome Profiling using TMT-based Quantitative Mass Spectrometry

This method provides an unbiased, global view of protein abundance changes following PROTAC treatment, enabling the identification of both on-target and off-target degradation events.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, MV4;11) at an appropriate density and allow them to adhere overnight.

    • Treat cells in biological triplicate with the PROTAC (e.g., 1 µM MZ1), a negative control (e.g., cis-MZ1, which does not bind the E3 ligase), and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 5 or 24 hours).

  • Cell Lysis and Protein Extraction:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse cells in a suitable buffer (e.g., CHAPS Lysis Buffer: 150 mM KCl, 50 mM HEPES pH 7.4, 0.1% CHAPS) supplemented with protease and phosphatase inhibitors.

    • Sonicate the lysate to shear DNA and clarify by centrifugation at 16,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Protein Digestion:

    • Quantify protein concentration using a BCA assay.

    • Take a standardized amount of protein (e.g., 100 µg) for each sample.

    • Reduce disulfide bonds with 5 µL of 200 mM TCEP at 55°C for 1 hour.

    • Alkylate cysteine residues with iodoacetamide in the dark.

    • Digest proteins into peptides overnight at 37°C using trypsin.

  • Tandem Mass Tag (TMT) Labeling:

    • Equilibrate TMT label reagents to room temperature and dissolve in anhydrous acetonitrile.

    • Label the digested peptides from each condition with a specific TMT isobaric tag for 1 hour at room temperature.

    • Quench the labeling reaction with 5% hydroxylamine.

    • Combine the labeled samples into a single tube.

  • LC-MS/MS Analysis:

    • Desalt the combined peptide mixture using a C18 solid-phase extraction column.

    • Fractionate the peptides using basic reverse-phase liquid chromatography to increase proteome coverage.

    • Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Process the raw data using a software suite like MaxQuant or Proteome Discoverer.

    • Search the spectra against a human proteome database to identify peptides and proteins.

    • Quantify the relative abundance of proteins based on the TMT reporter ion intensities.

    • Perform statistical analysis to identify proteins that are significantly and consistently downregulated in the PROTAC-treated samples compared to controls. These are potential off-targets.

Validation of On-Target and Off-Target Degradation by Western Blot

Western blotting is a targeted approach used to confirm the degradation of specific proteins identified by mass spectrometry or to quantify the degradation of the intended target.

Detailed Protocol:

  • Sample Preparation:

    • Treat cells with a dose-response of the PROTAC and controls as described above.

    • Lyse the cells and quantify the protein concentration.

    • Denature a standardized amount of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-Actin or anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to illustrate the complex biological pathways and experimental procedures involved in PROTAC selectivity profiling.

PROTAC_Mechanism cluster_Cellular_Machinery Cellular Machinery PROTAC PROTAC (e.g., MZ1) POI Target Protein (BRD4) PROTAC->POI Binds Warhead E3 E3 Ligase (VHL) PROTAC->E3 Ternary Ternary Complex (POI-PROTAC-E3) Ub Ubiquitin Ub->Ternary   Ubiquitination Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded Ub_POI Ubiquitinated Target Protein Ternary->Ub_POI Ub_POI->Proteasome   Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

BRD4_Signaling BRD4 BRD4 Histones Acetylated Histones BRD4->Histones Binds to PTEFb P-TEFb (CDK9/CycT1) BRD4->PTEFb Recruits RNAPolII RNA Pol II PTEFb->RNAPolII Phosphorylates Transcription Transcription Elongation RNAPolII->Transcription Oncogenes Oncogenes (e.g., MYC) Transcription->Oncogenes

Caption: Simplified BRD4 signaling pathway in transcriptional regulation.

Proteomics_Workflow start Cells Treated with PROTAC vs. Control lysis Cell Lysis & Protein Extraction start->lysis digestion Protein Digestion (Trypsin) lysis->digestion labeling TMT Labeling digestion->labeling lcms LC-MS/MS Analysis labeling->lcms analysis Data Analysis: Identification & Quantification lcms->analysis end Identification of On- and Off-Targets analysis->end

Caption: Experimental workflow for proteomics-based selectivity profiling.

Conclusion

The comparison between MZ1 and dBET1 underscores a critical principle in PROTAC design: the choice of E3 ligase recruiter, in conjunction with the linker and warhead, profoundly influences the selectivity and off-target profile of the resulting degrader. MZ1's preferential degradation of BRD4 highlights the potential for developing highly selective PROTACs, even when using a pan-selective warhead like JQ1. In contrast, the broader activity of dBET1 serves as a reminder of the importance of comprehensive off-target profiling.

For researchers in drug development, a thorough and unbiased assessment of off-target effects using robust methods like quantitative mass spectrometry is indispensable. This ensures the selection of PROTAC candidates with the highest potential for therapeutic success and the lowest risk of toxicity. The methodologies and comparative data presented in this guide offer a framework for the rigorous evaluation of novel protein degraders, paving the way for the next generation of targeted therapies.

References

The Tale of Two Linkers: A Comparative Guide to PROTAC Design Featuring Bavdegalutamide (ARV-110) and the Methoxy-Tr-NH-PEG7 Linker

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, far from a mere spacer, dictates the efficacy, pharmacokinetics, and ultimate success of these heterobifunctional molecules. This guide provides an objective comparison of two distinct linker strategies: the rigid piperidine-piperazine linker found in the clinically successful androgen receptor (AR) degrader, Bavdegalutamide (ARV-110), and the flexible, hydrophilic Methoxy-Tr-NH-PEG7 linker.

This comparison will be supported by experimental data for ARV-110 and established principles of PEG-based linkers, offering insights into the critical role of linker selection in PROTAC development.

Case Study: Bavdegalutamide (ARV-110) - A Paradigm of Rigid Linker Efficacy

Bavdegalutamide (ARV-110) is a potent and orally bioavailable PROTAC that selectively degrades the androgen receptor, a key driver in prostate cancer.[1] Currently in Phase II clinical trials, its success provides a compelling case study for the utility of a short, rigid linker.[1]

The chemical structure of ARV-110 reveals a piperidine-piperazine linker connecting the AR ligand to the cereblon (CRBN) E3 ligase ligand.[1][2][3] This rigid design is thought to contribute to the high potency and favorable pharmacokinetic profile of the molecule.

Quantitative Performance of Bavdegalutamide (ARV-110)

The preclinical data for ARV-110 demonstrates its exceptional efficacy in degrading the androgen receptor. The following table summarizes key performance metrics.

ParameterCell LineValueNotes
DC50 VCaP~1 nMHalf-maximal degradation concentration.
Dmax VCaP>90%Maximum degradation of AR.
Selectivity VCaPHighProteomic studies showed high selectivity for AR.
In vivo Degradation Mouse Xenograft>90%At a 1 mg/kg oral dose.

The Alternative Approach: Flexible PEG-Based Linkers like this compound

In contrast to the rigid linker of ARV-110, polyethylene glycol (PEG)-based linkers, such as this compound, offer a different set of physicochemical properties that can be advantageous in PROTAC design. These linkers are characterized by their flexibility, hydrophilicity, and variable length.

Key Attributes of PEG Linkers:
  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often lipophilic PROTAC molecules, which can be a significant challenge in drug development.

  • Improved Cell Permeability: By balancing hydrophilicity and lipophilicity, PEG linkers can enhance the ability of PROTACs to cross cell membranes.

  • Flexibility for Ternary Complex Formation: The conformational flexibility of a PEG linker can allow for more optimal positioning of the target protein and E3 ligase, potentially facilitating the formation of a stable and productive ternary complex.

  • Reduced Non-Specific Binding: The hydrophilicity of PEG linkers can minimize non-specific hydrophobic interactions, potentially leading to cleaner pharmacology.

Experimental Protocols

To aid researchers in evaluating their own PROTACs, we provide detailed methodologies for key experiments.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.

1. Cell Lysis and Protein Quantification:

  • Culture cells to desired confluency and treat with the PROTAC at various concentrations and time points.
  • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.
  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate with a primary antibody specific for the target protein overnight at 4°C.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

1. Immunoprecipitation:

  • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
  • Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to magnetic beads.

2. Western Blotting:

  • Wash the beads to remove non-specific binders.
  • Elute the protein complexes and run on an SDS-PAGE gel.
  • Perform a Western blot as described above, but probe with an antibody that recognizes ubiquitin or polyubiquitin chains. An increase in the ubiquitination signal in the presence of the PROTAC indicates its mechanism of action.

Ternary Complex Formation Assay

This assay evaluates the ability of the PROTAC to bring the target protein and the E3 ligase together.

1. Co-Immunoprecipitation (Co-IP):

  • Transfect cells to express tagged versions of the target protein (e.g., FLAG-tag) and the E3 ligase (e.g., HA-tag).
  • Treat the cells with the PROTAC.
  • Lyse the cells and perform an immunoprecipitation using an antibody against one of the tags (e.g., anti-FLAG).
  • Elute the protein complexes and perform a Western blot, probing for the presence of the other tagged protein (e.g., anti-HA). The presence of the second protein indicates the formation of a ternary complex.

Visualizing the Pathways

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_0 Cytoplasm cluster_1 Nucleus AR Androgen Receptor (AR) HSP Heat Shock Proteins AR->HSP dissociation Androgen Androgen Androgen->AR AR_Androgen Activated AR AR_dimer AR Dimer AR_Androgen->AR_dimer ARE Androgen Response Element AR_dimer->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription PROTAC PROTAC Target Target Protein (e.g., AR) PROTAC->Target E3 E3 Ligase (e.g., CRBN) PROTAC->E3 Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3->Ternary_Complex PolyUb_Target Polyubiquitinated Target Protein Ternary_Complex->PolyUb_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_Target->Proteasome Degradation Degradation Products Proteasome->Degradation cluster_0 Western Blot Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer to Membrane B->C D 4. Immunoblotting with Primary Antibody C->D E 5. Incubation with Secondary Antibody D->E F 6. Signal Detection & Quantification E->F

References

Unraveling the Impact of Linker Length: A Comparative Analysis of PROTAC Performance

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the critical role of the linker in Proteolysis Targeting Chimeras (PROTACs) reveals that its length is a pivotal determinant of degradation efficacy. This guide presents a comparative analysis of PROTACs with varying linker lengths, using a seminal study on the degradation of Estrogen Receptor Alpha (ERα) as a representative case. Experimental data underscores that an optimal linker length is crucial for maximizing therapeutic potential, while deviations can lead to diminished or abolished activity.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein, another that recruits an E3 ubiquitin ligase, and a connecting linker. While the choice of ligands determines the target, it is the often-underestimated linker that orchestrates the productive formation of a ternary complex between the target protein and the E3 ligase, a prerequisite for subsequent protein degradation.

The length and composition of the linker are critical design parameters that influence the stability and geometry of this ternary complex. A linker that is too short may introduce steric hindrance, preventing the two proteins from coming together effectively. Conversely, an excessively long linker can result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Therefore, the systematic evaluation of different linker lengths is a cornerstone of rational PROTAC design.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

The fundamental principle of PROTAC action is to induce proximity between a target protein and an E3 ubiquitin ligase. This orchestrated encounter facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell. The linker's role in this process is to optimally position the two proteins to enable efficient ubiquitination.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., ERα) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Protein Fragments Proteasome->Degradation Results in

Figure 1. PROTAC-mediated protein degradation pathway.

Comparative Analysis of ERα-Targeting PROTACs with Varying Linker Lengths

A foundational study by Cyrus et al. systematically investigated the impact of linker length on the degradation of Estrogen Receptor Alpha (ERα), a key target in breast cancer therapy.[1][2] The researchers synthesized a series of PROTACs composed of estradiol (an ERα ligand) and a pentapeptide that binds to the von Hippel-Lindau (VHL) E3 ligase, connected by alkyl linkers of varying lengths.[1][3]

The efficacy of these PROTACs was evaluated based on their ability to induce ERα degradation in MCF-7 breast cancer cells and to inhibit cell proliferation. The results, summarized in the tables below, clearly demonstrate a strong dependence on linker length for PROTAC activity.

Quantitative Data on ERα Degradation and Cell Viability
PROTAC Linker Length (atoms)ERα Degradation (% of control)IC50 for Cell Viability (µM)
9~60%140
12~40%>200
16 ~20% (Most effective degradation) 26
19~50%>200
21~70%>200
Tamoxifen (Control)N/A27

Table 1. Impact of PROTAC linker length on ERα degradation and MCF-7 cell viability.[3] Data is based on the findings of Cyrus et al. (2011).

The data reveals that the PROTAC with a 16-atom linker exhibited the most potent ERα degradation and the most significant inhibition of cell proliferation, with an IC50 value comparable to the established ERα antagonist, tamoxifen. Shorter and longer linkers resulted in a marked decrease in both degradation efficiency and cytotoxic activity. This highlights the existence of an optimal linker length for a given target-ligand-E3 ligase system.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Western Blotting for ERα Degradation

This protocol is used to quantify the levels of a target protein within cells after treatment with a PROTAC.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-ERα) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Figure 2. Experimental workflow for Western Blot analysis.

1. Cell Culture and Treatment:

  • MCF-7 cells are cultured in appropriate media until they reach 70-80% confluency.

  • Cells are then treated with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

  • A lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors is added to lyse the cells and release the proteins.

3. Protein Quantification:

  • The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading in the subsequent steps.

4. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel.

  • An electric current is applied to separate the proteins based on their molecular weight.

  • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting and Detection:

  • The membrane is blocked with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for ERα.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • A chemiluminescent substrate is added, which reacts with the HRP to produce light.

6. Data Analysis:

  • The light signal is captured using an imaging system.

  • The intensity of the bands corresponding to ERα is quantified using densitometry software.

  • The ERα protein levels are normalized to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.

  • The percentage of ERα degradation is calculated relative to the vehicle-treated control.

MTS Assay for Cell Viability

This colorimetric assay is used to assess the effect of PROTACs on cell proliferation and viability.

1. Cell Seeding:

  • MCF-7 cells are seeded in a 96-well plate at a density that allows for logarithmic growth during the experiment.

2. PROTAC Treatment:

  • After 24 hours, the cells are treated with a range of concentrations of the PROTACs or a control compound like tamoxifen.

3. Incubation:

  • The cells are incubated for a specified period (e.g., 48 hours).

4. Addition of MTS Reagent:

  • The MTS reagent, which contains a tetrazolium salt, is added to each well.

5. Incubation and Measurement:

  • The plate is incubated for a few hours. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.

  • The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

6. Data Analysis:

  • The absorbance values are proportional to the number of viable cells.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the PROTAC concentration.

Conclusion

The comparative analysis of ERα-targeting PROTACs with varying linker lengths definitively demonstrates that the linker is not a mere spacer but a critical determinant of a PROTAC's degradation efficacy. The existence of an optimal linker length, as evidenced by the superior performance of the 16-atom linker in the study by Cyrus et al., underscores the necessity of empirical linker optimization for each new PROTAC system. While the specific optimal length will vary depending on the target protein, its ligand, and the recruited E3 ligase, the principles of systematic linker length evaluation remain a cornerstone of successful PROTAC design. This guide provides researchers and drug development professionals with a clear framework for understanding and assessing the impact of linker length, supported by robust experimental data and detailed methodologies, to facilitate the development of next-generation protein degraders.

References

Assessing the Impact of Methoxy-Tr-NH-PEG7 on Ternary Complex Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the formation of a stable ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3-binding moieties of a PROTAC is a key determinant of the stability of this complex and, consequently, the efficiency of protein degradation. This guide provides a comparative analysis of Methoxy-Tr-NH-PEG7 as a PROTAC linker, evaluating its potential impact on ternary complex stability against other common linker classes.

The Central Role of the Linker in Ternary Complex Formation

The linker in a PROTAC is not a passive spacer but an active contributor to the thermodynamics and kinetics of ternary complex formation.[1] Its length, flexibility, and chemical composition influence the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination.[2] An optimal linker facilitates productive protein-protein interactions within the ternary complex, leading to positive cooperativity and enhanced complex stability.[3] Conversely, a suboptimal linker can introduce steric hindrance or unfavorable conformations, thereby destabilizing the complex and reducing degradation efficiency.[4]

This compound: A Flexible and Hydrophilic Linker

This compound is a polyethylene glycol (PEG)-based linker. PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[5] The PEG7 chain provides significant flexibility, which can be advantageous in allowing the target protein and E3 ligase to adopt an optimal orientation for ubiquitination. The terminal methoxy-trityl (Methoxy-Tr) protected amine group offers a stable and versatile point for conjugation to either the target-binding ligand or the E3 ligase ligand during PROTAC synthesis.

Comparative Analysis of Linker Classes

The choice of linker significantly impacts the biophysical properties of the resulting PROTAC and the stability of the ternary complex. Below is a comparative overview of different linker types.

Linker TypeKey CharacteristicsExpected Impact on Ternary Complex Stability
This compound Hydrophilic, highly flexible, 7 PEG unitsThe flexibility of the PEG7 chain can accommodate a wide range of protein-protein orientations, potentially increasing the probability of forming a productive ternary complex. The hydrophilicity may also contribute to favorable interactions at the protein-water interface of the complex. However, excessive flexibility can sometimes lead to an entropic penalty upon complex formation.
Alkyl Chains Hydrophobic, flexibleAlkyl linkers offer synthetic simplicity and flexibility. However, their hydrophobicity can negatively impact solubility and may lead to non-specific hydrophobic interactions, potentially affecting the specificity of the ternary complex.
Rigid Linkers (e.g., containing piperazine, aromatic rings) Conformational constraintRigid linkers can pre-organize the PROTAC into a bioactive conformation, which can enhance the stability of the ternary complex if the geometry is optimal. However, their lack of flexibility can also create steric clashes and prevent the formation of a productive complex.
Short PEG Linkers (e.g., PEG2-PEG4) Hydrophilic, moderately flexibleShorter PEG linkers offer a balance of hydrophilicity and constrained flexibility. They can be effective when the target protein and E3 ligase have binding sites in close proximity.

Quantitative Data on Ternary Complex Stability

The stability of the ternary complex can be quantified by various biophysical parameters, including the dissociation constant (Kd), association rate constant (Kon), dissociation rate constant (Koff), and thermodynamic parameters such as changes in enthalpy (ΔH) and entropy (ΔS). A key metric for evaluating the efficiency of a PROTAC is the cooperativity factor (α), which is the ratio of the binary binding affinity to the ternary binding affinity. A value of α > 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.

While direct comparative experimental data for this compound is limited in the current literature, studies on PROTACs with varying PEG linker lengths suggest that an optimal length exists for maximizing ternary complex stability and degradation efficacy. For instance, a study on TBK1-targeting PROTACs showed that linkers with fewer than 12 atoms were inactive, while those between 12 and 29 atoms exhibited robust degradation.

Hypothetical Comparative Data:

LinkerTarget/E3 LigaseAssayKd (Ternary) (nM)kon (104 M-1s-1)koff (10-3 s-1)α (Cooperativity)
This compound Generic Target/CRBNSPRExpected to be in the low nM rangeVariableExpected to be slowPotentially > 1
Alkyl (C8) Generic Target/CRBNSPR505.2260.8
Rigid (Piperazine-based) Generic Target/CRBNSPR1510.515.81.5
PEG4 Generic Target/CRBNSPR258.120.31.2

Note: The data for this compound is hypothetical and based on trends observed for flexible, hydrophilic linkers. Experimental validation is required.

Experimental Protocols

Accurate assessment of ternary complex stability requires robust biophysical assays. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Objective: To determine the association (kon) and dissociation (koff) rate constants and the equilibrium dissociation constant (Kd) of the ternary complex.

Protocol:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding kinetics.

  • Ternary Interaction Analysis: Pre-incubate a fixed, saturating concentration of the target protein with a series of concentrations of the PROTAC. Inject these mixtures over the immobilized E3 ligase surface.

  • Data Analysis: Fit the sensorgrams from both binary and ternary experiments to a suitable binding model (e.g., 1:1 Langmuir) to obtain kon, koff, and Kd values.

  • Cooperativity Calculation: Calculate the cooperativity factor (α) by dividing the Kd of the binary interaction by the Kd of the ternary interaction.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Objective: To determine the thermodynamic parameters (ΔH, ΔS) and stoichiometry (n) of ternary complex formation.

Protocol:

  • Sample Preparation: Prepare the PROTAC, target protein, and E3 ligase in identical, well-degassed buffer to minimize heats of dilution.

  • Titration: Titrate the PROTAC into a solution containing the target protein and E3 ligase in the sample cell of the ITC instrument.

  • Data Analysis: Integrate the heat peaks from the titration and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

Objective: To measure the proximity of the target protein and E3 ligase induced by the PROTAC in a high-throughput format.

Protocol:

  • Labeling: Label the target protein and E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) fluorophore, respectively.

  • Assay Setup: In a microplate, mix the labeled target protein, labeled E3 ligase, and varying concentrations of the PROTAC.

  • Measurement: After an incubation period, measure the FRET signal using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: A bell-shaped dose-response curve is typically observed, where the peak of the curve represents the optimal concentration for ternary complex formation.

Visualizing Signaling Pathways and Workflows

Diagrams are essential for illustrating the complex interactions in PROTAC-mediated protein degradation and the experimental procedures used to study them.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment cluster_complex Ternary Complex Formation Target_Protein Target Protein (Disease-Causing) Ternary_Complex Target-PROTAC-E3 Ternary Complex Target_Protein->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub Ubiquitin Ubiquitination Ub->Ubiquitination Proteasome 26S Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degrades Ternary_Complex->Ubiquitination Promotes Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Ubiquitin Transfer Ub_Target->Proteasome Recognized by

Caption: PROTAC-mediated protein degradation pathway.

SPR_Workflow SPR Experimental Workflow for Ternary Complex Analysis Start Start Immobilize_E3 Immobilize E3 Ligase on Sensor Chip Start->Immobilize_E3 Binary_Analysis Binary Interaction Analysis (PROTAC alone) Immobilize_E3->Binary_Analysis Ternary_Analysis Ternary Interaction Analysis (PROTAC + Target Protein) Immobilize_E3->Ternary_Analysis Data_Processing Data Processing and Reference Subtraction Binary_Analysis->Data_Processing Ternary_Analysis->Data_Processing Kinetic_Fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) Data_Processing->Kinetic_Fitting Determine_Parameters Determine kon, koff, Kd Kinetic_Fitting->Determine_Parameters Calculate_Cooperativity Calculate Cooperativity (α) Determine_Parameters->Calculate_Cooperativity End End Calculate_Cooperativity->End

Caption: SPR experimental workflow.

Conclusion

The selection of an appropriate linker is a critical step in the design of potent and selective PROTACs. This compound, with its hydrophilic and flexible nature, represents a promising scaffold for facilitating the formation of stable ternary complexes. While direct quantitative data for this specific linker remains to be extensively published, the principles of PROTAC design and the trends observed with other PEG linkers suggest its potential utility. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the impact of this compound and other linkers on ternary complex stability, thereby accelerating the development of novel protein-degrading therapeutics. The continued investigation and publication of detailed biophysical data for a wider range of linkers will be invaluable to the advancement of the field.

References

Navigating the In Vivo Landscape: A Comparative Guide to Methoxy-Tr-NH-PEG7 Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. The linker component of these heterobifunctional molecules is a critical determinant of their in vivo efficacy, influencing pharmacokinetic and pharmacodynamic properties. This guide provides a comparative overview of the anticipated in vivo performance of PROTACs containing a Methoxy-Tr-NH-PEG7 linker, based on established principles of PEG-linker functionality in PROTAC design. While specific in vivo efficacy studies for PROTACs with this exact linker are not publicly available, this document extrapolates from the wealth of research on PEGylated PROTACs to offer a predictive comparison and a framework for experimental design.

The Role of the this compound Linker in PROTAC Efficacy

The this compound linker is a polyethylene glycol (PEG)-based linker with seven repeating ethylene glycol units, capped with a methoxy group at one end and an amine group attached to a trityl (Tr) protecting group at the other. This structure imparts several desirable properties that are expected to enhance the in vivo performance of a PROTAC.

Expected Advantages:

  • Enhanced Solubility and Bioavailability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these large molecules.[1][2][3] This can lead to improved absorption and bioavailability when administered in vivo.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the half-life of therapeutic molecules. The PEG7 chain can shield the PROTAC from enzymatic degradation and reduce renal clearance, potentially leading to prolonged exposure in the body.

  • Reduced Off-Target Effects: The flexible nature of the PEG linker can optimize the spatial orientation of the target-binding and E3 ligase-binding moieties, facilitating the formation of a productive ternary complex. This can enhance the selectivity and potency of the PROTAC, thereby minimizing off-target effects.

  • Controlled Lipophilicity: The methoxy and trityl groups can be strategically used to modulate the overall lipophilicity of the PROTAC, which is crucial for cell permeability and tissue distribution.

Potential Considerations:

  • Linker Length Optimization: The optimal linker length is target-dependent. While a PEG7 linker provides flexibility, empirical testing is necessary to confirm that it facilitates the ideal ternary complex formation for a specific target protein and E3 ligase pair. Studies have shown that both excessively short and long linkers can be detrimental to PROTAC activity.[4][5]

  • Immunogenicity: Although generally considered to have low immunogenicity, there is a potential for PEGylated molecules to elicit an immune response in some cases.

Comparative Data Summary

Due to the absence of specific in vivo data for this compound containing PROTACs in the public domain, the following tables are presented as illustrative examples of how quantitative data from such studies would be structured for comparative analysis. These tables are based on typical endpoints measured in preclinical in vivo efficacy studies of PROTACs.

Table 1: Illustrative Pharmacokinetic Parameters in Mice

PROTAC CandidateLinkerDosing Route & LevelCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
PROTAC-A This compoundIV, 1 mg/kg15000.130002.5
PO, 10 mg/kg300225003.0
Alternative-1 Alkyl ChainIV, 1 mg/kg12000.118001.5
PO, 10 mg/kg5044001.8
Alternative-2 PEG3IV, 1 mg/kg14000.125002.0
PO, 10 mg/kg200218002.2

This table illustrates how the pharmacokinetic profile of a PROTAC with a this compound linker might compare to alternatives with different linker types, highlighting potential improvements in exposure and half-life.

Table 2: Illustrative In Vivo Efficacy in a Tumor Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Target Protein Degradation in Tumor (%)
VehicleDaily, PO1500 ± 250-0
PROTAC-A (10 mg/kg) Daily, PO300 ± 808090
Alternative-1 (10 mg/kg) Daily, PO900 ± 1504050
Alternative-2 (10 mg/kg) Daily, PO500 ± 1006775

This table demonstrates a hypothetical comparison of the anti-tumor efficacy of different PROTACs, linking tumor growth inhibition to the level of target protein degradation in the tumor tissue.

Experimental Protocols

Below are detailed methodologies for key experiments that would be conducted in in vivo efficacy studies of a this compound containing PROTAC.

1. Animal Models and Husbandry:

  • Species and Strain: Male athymic nude mice (6-8 weeks old).

  • Housing: Animals are housed in sterile, filter-topped cages with a 12-hour light/dark cycle. Food and water are provided ad libitum.

  • Acclimatization: Animals are acclimated for at least one week before the start of the experiment.

2. Tumor Xenograft Model Establishment:

  • Cell Line: A human cancer cell line expressing the target protein of interest is used (e.g., a non-small-cell lung cancer line for an EGFR-targeting PROTAC).

  • Implantation: 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured twice weekly with calipers using the formula: Volume = (length × width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups.

3. Dosing and Administration:

  • Formulation: The PROTAC is formulated in a vehicle suitable for the chosen route of administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water for oral gavage).

  • Dosing Regimen: The PROTAC is administered at a specified dose (e.g., 10 mg/kg) and schedule (e.g., daily) for a defined period (e.g., 21 days). A vehicle control group receives the formulation without the PROTAC.

4. Efficacy Assessment:

  • Tumor Growth: Tumor volumes and body weights are monitored throughout the study.

  • Endpoint: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.

5. Pharmacokinetic Analysis:

  • Sample Collection: Blood samples are collected from a separate cohort of mice at various time points after a single dose of the PROTAC.

  • Sample Processing: Plasma is isolated by centrifugation.

  • Bioanalysis: The concentration of the PROTAC in plasma is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using appropriate software.

6. Pharmacodynamic (Target Degradation) Analysis:

  • Tissue Collection: Tumors and other relevant tissues are collected at the end of the efficacy study or at specific time points after dosing.

  • Protein Extraction: Proteins are extracted from the tissues.

  • Western Blotting: The levels of the target protein and a loading control (e.g., GAPDH) are assessed by Western blotting.

  • Quantification: The band intensities are quantified using densitometry to determine the percentage of target protein degradation relative to the vehicle-treated group.

Visualizing the Process

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

In Vivo Efficacy Study Workflow

InVivo_Workflow start Start: Tumor Cell Implantation in Mice tumor_growth Tumor Growth to ~100-150 mm³ start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Daily Dosing (PROTAC or Vehicle) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment Repeat for 21 days endpoint Study Endpoint (e.g., Day 21) monitoring->endpoint necropsy Euthanasia and Necropsy endpoint->necropsy analysis Tumor & Tissue Analysis (Weight, PD, PK) necropsy->analysis data_analysis Data Analysis and Reporting analysis->data_analysis

Caption: A typical workflow for an in vivo efficacy study of a PROTAC in a xenograft mouse model.

References

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methoxy-Tr-NH-PEG7 PROTACs by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the robust analytical validation of novel PROTACs is a critical cornerstone for advancing preclinical and clinical development. This guide provides a comprehensive comparison of analytical validation parameters for Methoxy-Tr-NH-PEG7 PROTACs utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), benchmarked against established industry standards and alternative analytical approaches.

The unique tripartite structure of PROTACs, consisting of a target protein binder, an E3 ligase binder, and a flexible linker such as this compound, presents distinct analytical challenges. The high molecular weight, potential for complex fragmentation patterns, and the presence of the polyethylene glycol (PEG) chain necessitate tailored HPLC-MS methods and rigorous validation to ensure data integrity. This guide offers a framework for evaluating the performance of such methods, supported by detailed experimental protocols and illustrative diagrams.

Comparative Analysis of HPLC-MS Validation Parameters

The successful validation of an HPLC-MS method for a this compound PROTAC hinges on a series of key performance characteristics. The following tables summarize typical acceptance criteria based on regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH)[1][2][3][4][5], alongside hypothetical performance data for two distinct HPLC-MS methods.

Method A represents a standard reversed-phase HPLC coupled to a triple quadrupole mass spectrometer (QQQ-MS), a workhorse in many bioanalytical laboratories. Method B illustrates a more advanced setup using a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, which can offer advantages in terms of specificity and metabolite identification.

Validation Parameter ICH Q2(R1) / FDA Guideline Method A: HPLC-QQQ-MS Performance Method B: HPLC-HRMS Performance
Specificity / Selectivity No significant interference at the retention time of the analyte and internal standard (IS).No endogenous interference observed in blank matrix.High-resolution accurate mass measurement provides enhanced specificity, differentiating analyte from isobaric interferences.
Linearity (r²) ≥ 0.990.9980.999
Range (ng/mL) Defined by the upper and lower limits of quantification.1 - 10000.5 - 1000
Accuracy (% Bias) Within ±15% of nominal concentration (±20% at LLOQ).-5.2% to 8.5%-3.8% to 6.2%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ).Intra-day: 3.1% - 7.8%Inter-day: 5.5% - 9.2%Intra-day: 2.5% - 6.5%Inter-day: 4.1% - 8.1%
Limit of Detection (LOD) (ng/mL) Signal-to-Noise Ratio ≥ 3.0.30.15
Limit of Quantification (LLOQ) (ng/mL) Signal-to-Noise Ratio ≥ 10; with acceptable accuracy and precision.10.5
Recovery (%) Consistent, precise, and reproducible.85% - 95%88% - 98%
Matrix Effect Assessed to ensure precision, accuracy, and selectivity are not compromised.CV ≤ 15%CV ≤ 10%
Stability Assessed under various storage and handling conditions (freeze-thaw, bench-top, long-term).Stable for 3 freeze-thaw cycles and 24 hours at room temperature. Stable for 30 days at -80°C.Stable for 5 freeze-thaw cycles and 48 hours at room temperature. Stable for 90 days at -80°C.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical methods. Below are representative protocols for the sample preparation, HPLC separation, and MS detection of a this compound PROTAC from a biological matrix (e.g., human plasma).

Sample Preparation: Protein Precipitation
  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the PROTAC).

  • Vortex for 10 seconds.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial for HPLC-MS analysis.

Method A: HPLC-QQQ-MS Parameters
  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • PROTAC: [M+H]+ → Fragment 1 (Quantifier), [M+H]+ → Fragment 2 (Qualifier).

    • IS: [M+H]+ → Fragment IS.

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V.

    • Temperature: 500°C.

    • Collision Energy: Optimized for specific PROTAC and IS.

Method B: HPLC-HRMS Parameters
  • HPLC System: Thermo Vanquish Horizon UHPLC or equivalent.

  • Column: Phenomenex Kinetex C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 5 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 98% B over 8 minutes, hold at 98% B for 2 minutes, then re-equilibrate at 10% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 3 µL.

  • Mass Spectrometer: Thermo Orbitrap Exploris 240 or equivalent.

  • Ionization Mode: ESI, Positive.

  • Scan Mode: Full scan MS followed by data-dependent MS/MS (dd-MS2).

  • Resolution: 60,000 for Full MS, 15,000 for dd-MS2.

  • Mass Accuracy: < 5 ppm.

  • Key MS Parameters:

    • Spray Voltage: 3500 V.

    • Sheath Gas: 40 units.

    • Aux Gas: 10 units.

    • Ion Transfer Tube Temp: 320°C.

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the analytical validation workflow and the logical relationship of a PROTAC's mechanism of action.

analytical_validation_workflow cluster_method_dev Method Development cluster_validation Method Validation cluster_application Sample Analysis meth_dev Method Optimization (HPLC & MS Parameters) specificity Specificity meth_dev->specificity sample_prep Sample Preparation (Protein Precipitation) sample_prep->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq stability Stability lod_loq->stability sample_analysis Routine Sample Analysis stability->sample_analysis data_reporting Data Reporting sample_analysis->data_reporting

Caption: HPLC-MS Analytical Validation Workflow.

protac_mechanism PROTAC This compound PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Conclusion

The analytical validation of this compound PROTACs by HPLC-MS is a multi-faceted process that demands careful consideration of the molecule's unique properties. While both HPLC-QQQ-MS and HPLC-HRMS can be successfully validated for this purpose, the choice of platform may depend on the specific requirements of the study, such as the need for high sensitivity (favoring QQQ-MS) or enhanced specificity and metabolite identification capabilities (favoring HRMS). By adhering to regulatory guidelines and implementing robust, well-documented experimental protocols, researchers can ensure the generation of high-quality, reliable data that is essential for the successful development of this promising new class of therapeutics.

References

Evaluating the Immunogenicity of Methoxy-Tr-NH-PEG7 Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the immunogenic potential of Proteolysis Targeting Chimeras (PROTACs) is critical for their clinical translation. This guide provides a comparative evaluation of Methoxy-Tr-NH-PEG7 based PROTACs, focusing on their potential immunogenicity in relation to alternative linker technologies. While direct comparative immunogenicity data for this compound linkers is not extensively available in the public domain, this guide extrapolates from the well-documented immunogenicity of polyethylene glycol (PEG) and provides a framework for assessment.

Introduction to PROTAC Immunogenicity

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the body's ubiquitin-proteasome system. This mechanism of action, while innovative, carries a potential for immunogenicity. The large size and complex structure of PROTACs, particularly the linker component, can be recognized by the immune system, leading to the formation of anti-drug antibodies (ADAs). Such an immune response can result in reduced therapeutic efficacy due to accelerated clearance of the PROTAC, and in some cases, lead to hypersensitivity reactions.

A key concern for PEGylated PROTACs, including those with a this compound linker, is the pre-existing prevalence of anti-PEG antibodies in a significant portion of the human population, with estimates ranging from less than 1% to over 70% in various studies.[1][2][3][4][5] This pre-existing immunity can significantly impact the clinical performance of PEGylated PROTACs.

Comparison of PROTAC Linkers

The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and pharmacokinetic properties. The choice of linker also plays a significant role in the molecule's immunogenic profile.

This compound (A PEG-based Linker)

Advantages:

  • Improved Solubility and Pharmacokinetics: PEG linkers are hydrophilic and can improve the solubility and in vivo half-life of PROTACs.

  • Synthetic Tractability: PEG linkers are readily available in various lengths and can be easily incorporated into PROTAC synthesis.

Potential Immunogenicity Concerns:

  • Pre-existing Anti-PEG Antibodies: As mentioned, a significant portion of the population has pre-existing antibodies against PEG, which can lead to rapid clearance and reduced efficacy of PEGylated PROTACs.

  • Methoxy Group Immunogenicity: Studies have suggested that the methoxy terminal group on PEG may be more immunogenic compared to a hydroxyl terminus.

  • Factors Influencing PEG Immunogenicity: The immunogenicity of PEG is influenced by its molecular weight, with higher molecular weights generally being more immunogenic. The structure (linear vs. branched) and the nature of the conjugated molecule also play a role.

Alternative Linker Technologies

To mitigate the potential immunogenicity of PEGylated PROTACs, researchers are exploring alternative linker technologies.

Linker TypeDescriptionAdvantagesPotential Disadvantages
Alkyl Chains Simple hydrocarbon chains.- Synthetically straightforward.- High conformational flexibility.- Generally hydrophobic, which can limit solubility.- May not be long enough to effectively bridge the target protein and E3 ligase.
Polysarcosine (PSar) A polymer of the endogenous amino acid sarcosine.- Biocompatible and biodegradable.- Considered to have low immunogenicity.- May have different solubility and conformational properties compared to PEG that require optimization.
Polypeptides Linkers composed of amino acid sequences.- Low immunogenicity due to their natural composition.- Tunable properties based on the amino acid sequence.- Can be more complex to synthesize than PEG or alkyl linkers.
Polysaccharides Natural polymers like dextran.- Biocompatible and biodegradable.- Generally have low immunogenicity.- May have less defined structures and lengths compared to synthetic polymers.

Quantitative Performance Data (Degradation Efficacy)

While direct comparative immunogenicity data is scarce, the degradation efficacy of PROTACs with different linkers can be compared using DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. It is crucial to note that these values reflect the efficacy of the PROTAC in degrading its target protein and are not a direct measure of immunogenicity.

TargetPROTAC LinkerDC50DmaxReference
HDAC1Benzamide-based VHL ligand with PEG linker0.91 ± 0.02 µM-
HDAC3Benzamide-based VHL ligand with PEG linker0.64 ± 0.03 µM-
ERαPEG linker (various lengths)Potent degradation-
TBK1Alkyl/ether linker (21 atoms)3 nM96%
BTKPEG linker (≥ 4 units)1-40 nM-

This table provides representative data and direct comparisons should be made with caution due to differing experimental conditions.

Experimental Protocols for Immunogenicity Assessment

A thorough evaluation of PROTAC immunogenicity requires a combination of in vitro and in vivo assays.

In Vitro T-Cell Proliferation Assay

This assay assesses the potential of a PROTAC to induce a T-cell-dependent immune response.

Principle: Peripheral blood mononuclear cells (PBMCs) from healthy donors are exposed to the PROTAC. If the PROTAC contains T-cell epitopes, it will be taken up, processed, and presented by antigen-presenting cells (APCs) within the PBMC population, leading to the activation and proliferation of specific T-cells.

Detailed Protocol:

  • PBMC Isolation:

    • Isolate PBMCs from fresh blood of multiple healthy donors using Ficoll-Paque density gradient centrifugation.

    • Wash the cells with PBS and resuspend in complete RPMI-1640 medium.

  • Cell Seeding:

    • Seed 2 x 10^5 PBMCs per well in a 96-well round-bottom plate.

  • PROTAC Treatment:

    • Prepare serial dilutions of the this compound based PROTAC and control PROTACs with alternative linkers in complete RPMI-1640 medium.

    • Add the PROTAC solutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known immunogenic peptide).

  • Incubation:

    • Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement (using CFSE staining):

    • On day 0, before plating, label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE).

    • On the day of analysis, harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

  • Data Analysis:

    • Calculate the percentage of proliferating T-cells for each condition. An increase in proliferation compared to the vehicle control suggests a potential T-cell response.

MHC-Associated Peptide Proteomics (MAPPS) Assay

This assay identifies the specific peptides from a PROTAC that are presented by Major Histocompatibility Complex (MHC) class II molecules, which are the initial step in activating CD4+ T-cells.

Principle: Dendritic cells (DCs), a type of APC, are incubated with the PROTAC. The PROTAC is internalized and processed into smaller peptides. These peptides can then bind to MHC class II molecules and are presented on the cell surface. The peptide-MHC complexes are then isolated and the bound peptides are identified by mass spectrometry.

Detailed Protocol:

  • Generation of Monocyte-Derived Dendritic Cells (mo-DCs):

    • Isolate CD14+ monocytes from healthy donor PBMCs using magnetic beads.

    • Culture the monocytes for 5-7 days in the presence of GM-CSF and IL-4 to differentiate them into immature mo-DCs.

  • PROTAC Pulsing:

    • Pulse the immature mo-DCs with a high concentration of the test PROTAC for 24 hours.

  • DC Maturation:

    • Add a maturation stimulus (e.g., LPS) to the cells for another 24 hours to induce the expression of co-stimulatory molecules and MHC class II.

  • Cell Lysis and Immunoaffinity Purification:

    • Harvest and lyse the mature mo-DCs.

    • Use an antibody specific for MHC class II (e.g., anti-HLA-DR) coupled to magnetic beads to immunoprecipitate the peptide-MHC complexes.

  • Peptide Elution and Mass Spectrometry:

    • Elute the bound peptides from the MHC molecules using an acidic buffer.

    • Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the sequences of the PROTAC-derived peptides by searching the MS/MS data against the PROTAC's structure. The identified peptides represent potential T-cell epitopes.

In Vivo Immunogenicity Assessment in Mice

Animal models are used to evaluate the in vivo immunogenicity of PROTACs and the potential for ADA formation.

Principle: A suitable mouse strain is repeatedly dosed with the PROTAC, and the resulting immune response is monitored by measuring the levels of anti-PROTAC antibodies in the serum.

Detailed Protocol:

  • Animal Model:

    • Use an appropriate mouse strain. Immunocompetent strains like BALB/c or C57BL/6 are commonly used. For humanized PROTAC targets, transgenic mice expressing the human protein may be more relevant.

  • Dosing Regimen:

    • Administer the PROTAC to groups of mice via a clinically relevant route (e.g., intravenous or subcutaneous).

    • Include a vehicle control group and a positive control group (e.g., a known immunogenic protein).

    • Administer multiple doses over a period of several weeks to mimic a chronic dosing schedule.

  • Sample Collection:

    • Collect blood samples at various time points throughout the study (e.g., pre-dose and after each dose).

  • Anti-Drug Antibody (ADA) Assay:

    • Use an enzyme-linked immunosorbent assay (ELISA) to detect and quantify anti-PROTAC antibodies in the serum samples.

      • Coat a microplate with the PROTAC.

      • Incubate with diluted serum samples.

      • Detect bound antibodies using a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Measure the signal produced by the enzyme's substrate.

  • Data Analysis:

    • Determine the antibody titer for each animal. A significant increase in anti-PROTAC antibody titers in the treated groups compared to the control group indicates an immunogenic response.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (e.g., this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The mechanism of action of a PROTAC, leading to the degradation of a target protein.

Experimental Workflow for Immunogenicity Assessment

Immunogenicity_Workflow cluster_1 Immunogenicity Assessment Workflow for PROTACs Start PROTAC Candidate (e.g., this compound based) In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo T_Cell T-Cell Proliferation Assay In_Vitro->T_Cell MAPPS MAPPS Assay In_Vitro->MAPPS Risk_Assessment Immunogenicity Risk Assessment T_Cell->Risk_Assessment MAPPS->Risk_Assessment Animal_Model Animal Model (e.g., Mice) In_Vivo->Animal_Model ADA_Assay Anti-Drug Antibody (ADA) Assay Animal_Model->ADA_Assay ADA_Assay->Risk_Assessment

Caption: A typical workflow for assessing the immunogenicity of a PROTAC candidate.

Factors Influencing Immunogenicity of PEGylated PROTACs

PEG_Immunogenicity_Factors cluster_PROTAC PROTAC Properties cluster_Host Host Factors cluster_Dosing Dosing Regimen center_node Immunogenicity of PEGylated PROTAC Linker_Length PEG Chain Length Linker_Length->center_node Terminal_Group Terminal Group (e.g., Methoxy) Terminal_Group->center_node Conjugated_Molecule Warhead & E3 Ligand Conjugated_Molecule->center_node Preexisting_Ab Pre-existing Anti-PEG Antibodies Preexisting_Ab->center_node Genetic_Background Genetic Background (HLA type) Genetic_Background->center_node Route Route of Administration Route->center_node Dose_Frequency Dose and Frequency Dose_Frequency->center_node

Caption: Key factors that can influence the immunogenicity of PEGylated PROTACs.

References

Safety Operating Guide

Proper Disposal of Methoxy-Tr-NH-PEG7: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.[2][3]
Eye Protection Chemical safety gogglesTo protect eyes from splashes or dust.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if generating dust or aerosols.To prevent inhalation of dust or vapors.[1]

Step-by-Step Disposal Protocol

This protocol is based on best practices for handling non-hazardous chemical waste and information from related PEG compounds.

1. Containment of Spills: In the event of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. Ensure the area is well-ventilated.

2. Waste Collection:

  • Carefully place the spilled material or any unused Methoxy-Tr-NH-PEG7 into a designated and clearly labeled chemical waste container.

  • The container should be tightly sealed to prevent leakage or evaporation.

3. Labeling and Storage:

  • Label the chemical waste container with the full chemical name: "this compound".

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

4. Final Disposal:

  • Crucially, do not flush this compound down the sewer system.

  • Arrange for the disposal of the chemical waste through a licensed and reputable hazardous waste disposal company.

  • Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe spill Spill Occurs? ppe->spill contain Contain Spill with Inert Material spill->contain Yes collect Collect Waste into Labeled Container spill->collect No contain->collect store Store in Designated Area collect->store contact Contact Licensed Waste Disposal Service store->contact end End: Waste Disposed of Compliantly contact->end

This compound Disposal Workflow

Disclaimer: This information is provided as a general guide and is based on data for similar chemical compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with all applicable regulations.

References

Personal protective equipment for handling Methoxy-Tr-NH-PEG7

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Methoxy-Tr-NH-PEG7

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a PEG-based linker used in the development of PROTACs.[1] The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the product.

While specific toxicological properties of this compound have not been thoroughly investigated, the following recommendations are based on the general handling procedures for similar polyethylene glycol (PEG) compounds.[2] PEGylated compounds are generally considered to have low toxicity, but it is essential to handle them with care to minimize exposure.[3][4][]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios.

ScenarioRecommended PPE
Routine Handling and Weighing - Eye Protection: Chemical safety goggles - Hand Protection: Chemical-resistant gloves (e.g., nitrile) - Body Protection: Laboratory coat
Working with Solutions - Eye Protection: Chemical safety goggles or a face shield - Hand Protection: Chemical-resistant gloves - Body Protection: Laboratory coat
Handling outside of a fume hood - Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. - Eye Protection: Chemical safety goggles - Hand Protection: Chemical-resistant gloves - Body Protection: Laboratory coat
Spill Cleanup - Respiratory Protection: For large spills or in poorly ventilated areas, a self-contained breathing apparatus may be required. - Eye Protection: Chemical splash goggles and a face shield - Hand Protection: Double gloving with chemical-resistant gloves - Body Protection: Chemical-resistant suit or coveralls

Procedural Guidance

Receiving and Storage

Upon receiving this compound, it is crucial to store it properly to maintain its stability.

  • Initial Inspection: Visually inspect the container for any signs of damage or leakage.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store this compound at -20°C under an inert atmosphere such as argon or nitrogen.

Handling and Use

Adherence to the following handling procedures will minimize exposure and prevent contamination.

  • Preparation: Before handling, allow the container to warm to room temperature to prevent moisture condensation.

  • Weighing and Transfer: Whenever possible, handle the solid compound in a chemical fume hood.

  • Dissolving: this compound is soluble in water. For ease of handling, stock solutions can be prepared in solvents like DMSO or DMF.

  • General Precautions: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Spill Management and Disposal

In the event of a spill, prompt and appropriate action is necessary.

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material into a designated chemical waste container.

  • Large Spills:

    • Evacuate the area.

    • Follow your institution's emergency procedures for chemical spills.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not flush down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates the recommended workflow for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Spill Management and Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at -20°C under Inert Gas Inspect->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate DonPPE Don Appropriate PPE Equilibrate->DonPPE Weigh Weigh/Transfer in Fume Hood DonPPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Dispose Dispose as Chemical Waste Dissolve->Dispose Dispose of Empty Containers and Unused Material Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Contain with Inert Material Assess->SmallSpill Small LargeSpill Evacuate and Follow Emergency Plan Assess->LargeSpill Large Collect Collect Waste SmallSpill->Collect LargeSpill->Collect Collect->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.